Dicyclopentadienyltitanium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopenta-1,3-diene;titanium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYEWKSBIWTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925780 | |
| Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271-29-0 | |
| Record name | Titanocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dicyclopentadienyltitanium Compounds
General Synthetic Routes to Bis(cyclopentadienyl)titanium(IV) Dihalides
The synthesis of bis(cyclopentadienyl)titanium(IV) dihalides, particularly titanocene (B72419) dichloride (Cp₂TiCl₂), is a cornerstone of dicyclopentadienyltitanium chemistry, serving as a primary starting material for numerous derivatives.
The most conventional and widely utilized method for preparing bis(cyclopentadienyl)titanium(IV) dihalides involves the reaction of a titanium(IV) halide with a cyclopentadienyl (B1206354) transfer agent. The original synthesis, developed by Wilkinson and Birmingham, employs titanium tetrachloride and sodium cyclopentadienide (B1229720). wikipedia.orgnih.gov This reaction is typically performed in an organic solvent like tetrahydrofuran (B95107) (THF).
Reaction: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl wikipedia.org
An alternative approach uses freshly distilled cyclopentadiene (B3395910) monomer directly with titanium tetrachloride, which generates hydrogen chloride as a byproduct. wikipedia.org
Reaction: 2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl wikipedia.org
Furthermore, cyclopentadienylmagnesium halides can also serve as effective reagents for transferring the cyclopentadienyl ring to the titanium center. researchgate.net These foundational methods provide reliable access to the parent titanocene dihalides, which are crucial precursors for more complex derivatives. researchgate.net
| Reagent 1 | Reagent 2 | Product | Solvent | Reference |
| Titanium tetrachloride (TiCl₄) | Sodium cyclopentadienide (NaC₅H₅) | Titanocene dichloride ((C₅H₅)₂TiCl₂) | Tetrahydrofuran (THF) | wikipedia.orgnih.gov |
| Titanium tetrachloride (TiCl₄) | Cyclopentadiene (C₅H₆) | Titanocene dichloride ((C₅H₅)₂TiCl₂) | - | wikipedia.org |
| Anhydrous metal halides | Cyclopentadienylmagnesium halides | Bis-cyclopentadienyl halides of titanium(IV) | - | researchgate.net |
This table summarizes common synthetic routes to bis(cyclopentadienyl)titanium(IV) dihalides.
Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions in the absence of a solvent, has emerged as a powerful and efficient alternative for preparing this compound compounds. nih.gov This solid-state method can lead to faster reaction times and, in some cases, different product selectivities compared to traditional solution-based routes. nih.govrsc.org
For instance, titanocene tert-butoxy (B1229062) halides can be synthesized by milling pre-existing titanocene dihalides with alkali metal alkoxides. nih.govacs.org Grinding titanocene dichloride (Cp₂TiCl₂) with an equimolar amount of potassium tert-butoxide (K[OᵗBu]) in a planetary mill for just 15 minutes yields the mono-substituted product, Cp₂TiCl(OᵗBu), exclusively. acs.org This contrasts with solution-based methods which can be slow and may yield mixtures of products. nih.govacs.org
Multicomponent mechanochemical reactions have also been developed. The synthesis of mono(cyclopentadienyl)titanium bromide derivatives can be achieved by milling a mixture of titanium tetrabromide (TiBr₄), lithium cyclopentadienide (LiCp), and lithium tert-butoxide (Li[OᵗBu]) in specific stoichiometric ratios to obtain products like CpTiBr₂(OᵗBu) and CpTiBr(OᵗBu)₂. acs.org
| Starting Materials | Method | Product | Time | Reference |
| Cp₂TiCl₂ + K[OᵗBu] | Ball Milling (600 rpm) | Cp₂TiCl(OᵗBu) | 15 min | acs.org |
| Cp₂HfCl₂ + K[OᵗBu] | Ball Milling | Cp₂HfCl(OᵗBu) | 15 min | rsc.org |
| Cp₂HfCl₂ + K[OᵗBu] | Solution (hexanes) | Cp₂HfCl(OᵗBu) | 18 h | rsc.org |
| TiBr₄ + Li[OᵗBu] + LiCp (1:1:1) | Ball Milling | CpTiBr₂(OᵗBu) | - | acs.org |
| TiBr₄ + Li[OᵗBu] + LiCp (1:2:1) | Ball Milling | CpTiBr(OᵗBu)₂ | - | acs.org |
This table compares mechanochemical and solution-based synthesis for related compounds, highlighting the efficiency of the solvent-free approach.
Synthesis of Lower Oxidation State this compound Complexes
The chemistry of this compound extends to lower oxidation states, primarily Ti(III) and Ti(II), which are valuable reagents and catalysts in organic synthesis.
The most prominent this compound(III) complex is bis(cyclopentadienyl)titanium(III) chloride, often referred to as the Nugent-RajanBabu reagent. wikipedia.org It exists as a dimer, [(C₅H₅)₂TiCl]₂, and is a versatile single-electron reductant. wikipedia.org It is typically prepared by the reduction of titanocene dichloride (Cp₂TiCl₂) using various reducing agents such as zinc, manganese, or magnesium. wikipedia.org The reaction is often performed in situ for immediate use in organic reactions. wikipedia.org
High-yield synthesis of di(cyclopentadienyl)titanium(III) chloride can also be achieved by adding THF to dry mixtures of titanium trichloride (B1173362) and di(cyclopentadienyl)magnesium. researchgate.net The full series of dimeric titanocene(III) halides, (Cp₂TiX)₂ where X is F, Cl, Br, or I, has been synthesized and characterized, confirming their dimeric nature through spectroscopic and magnetic measurements. researchgate.net
Accessing the Ti(II) oxidation state often involves the reduction of Ti(IV) or Ti(III) precursors in the presence of stabilizing ligands. For example, mono(cyclopentadienyl)titanium(II) complexes can be synthesized by reducing a polymeric titanium(III) species, (CpTiCl₂)ₓ, with n-butyllithium in the presence of a chelating phosphine (B1218219) ligand like 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) to yield CpTiCl(dmpe)₂. acs.orgillinois.edu
The reduction of titanocene dichloride in the presence of π-acceptor ligands is another effective route. Using magnesium as the reductant, Cp₂TiCl₂ can be converted to dicarbonyltitanocene, Cp₂Ti(CO)₂, in the presence of carbon monoxide, or to phosphine derivatives like Cp₂Ti(PR₃)₂. wikipedia.org Dinitrogen complexes of titanocene(II), such as [(η⁵-C₅H₂-1,2,4-Me₃)₂Ti]₂(μ₂-N₂), have also been prepared through reductive pathways. rug.nlprinceton.edu
Targeted Synthesis of this compound Derivatives
The titanocene dichloride framework, Cp₂TiCl₂, is a versatile platform for synthesizing a vast array of derivatives through halide replacement reactions. wikipedia.org A wide range of nucleophiles can displace the chloride ligands, allowing for fine-tuning of the complex's steric and electronic properties.
Key examples include:
Organometallic Reagents: Reaction with methyllithium (B1224462) or methylmagnesium chloride produces the Petasis reagent, Cp₂Ti(CH₃)₂. wikipedia.org
Alkynethiolates: The use of lithium alkynethiolates (LiSC≡CR) with substituted titanocene dichlorides yields derivatives like [Ti(η⁵-C₅H₄SiMe₃)₂(SC≡CBuᵗ)₂]. rsc.org
Chalcogenides: Treatment with sodium hydrosulfide (B80085) (NaSH) leads to the formation of Cp₂Ti(SH)₂. wikipedia.org
Halogen Exchange: The fluoro analog, Cp₂TiF₂, can be synthesized in high yield by reacting Cp₂TiCl₂ with silver fluoride (B91410) (AgF). nih.gov
Schiff Bases: Titanocene dichloride reacts with Schiff bases in refluxing THF to form complexes such as [Cp₂TiCl(SB)]Cl. nih.gov
Dithiophosphates: Dropwise addition of dialkyl dithiophosphoric acids to cyclopentadienyl titanium trichloride results in complexes like CpTiCl[S₂P(OR)₂]₂. scirp.org
Metallocenyl Ligands: Lithiated metallocenes, such as ferrocenyllithium, react with titanocene dichloride to create bimetallic derivatives like bis(η⁵-cyclopentadienyl)diferrocenyl titanium(IV). longdom.org
| Starting Material | Reagent(s) | Derivative Product | Reference |
| (C₅H₅)₂TiCl₂ | CH₃Li or CH₃MgCl | (C₅H₅)₂Ti(CH₃)₂ (Petasis reagent) | wikipedia.org |
| (C₅H₅)₂TiCl₂ | Al(CH₃)₃ | (C₅H₅)₂TiCl(CH₂)Al(CH₃)₂ (Tebbe reagent) | wikipedia.org |
| (C₅H₅)₂TiCl₂ | NaSH | (C₅H₅)₂Ti(SH)₂ | wikipedia.org |
| (C₅H₅)₂TiCl₂ | AgF | (C₅H₅)₂TiF₂ | nih.gov |
| (C₅H₅)₂TiCl₂ | Ferrocenyllithium | (C₅H₅)₂Ti((C₅H₄)Fe(C₅H₅))₂ | longdom.org |
| CpTiCl₃ | O,O'-dialkyl dithiophosphoric acid | CpTiCl[S₂P(OR)₂]₂ | scirp.org |
| [Ti(η⁵-C₅H₄R')₂]Cl₂ | LiSC≡CR | [Ti(η⁵-C₅H₄R')₂(SC≡CR)₂] | rsc.org |
This table illustrates the synthesis of various this compound derivatives from common starting materials.
Introduction of Functionalized Cyclopentadienyl Ligands
The modification of the cyclopentadienyl ligands themselves is a primary strategy for tuning the properties of this compound compounds. By introducing various substituents onto the Cp ring prior to metallation, chemists can systematically alter the steric bulk, electronic character, and solubility of the resulting titanocene.
Silyl-Substituted Cyclopentadienyl Ligands
The introduction of silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) moiety, onto the cyclopentadienyl ring is a common method to enhance the solubility and modify the steric environment of the metal center. The synthesis typically involves the deprotonation of a silyl-substituted cyclopentadiene using a strong base, such as an organolithium reagent, followed by reaction with a titanium(IV) halide.
A general approach begins with the preparation of the silyl-substituted cyclopentadiene ligand. This can be achieved through the reaction of a cyclopentadienide anion source, like sodium cyclopentadienide, with a suitable halosilane (e.g., chlorotrimethylsilane). google.com The resulting silyl-functionalized cyclopentadiene can then be deprotonated to form its corresponding lithium or sodium salt. This anion is subsequently reacted with titanium tetrachloride (TiCl₄) in an appropriate solvent to yield the desired bis(silyl-substituted cyclopentadienyl)titanium dichloride. researchgate.net While some methodologies may use zirconocene (B1252598) synthesis as a model, the principles are directly transferable to titanium. researchgate.net The use of hydrocarbyl-substituted organometalloid radicals, including trimethylsilyl and methyldiethylsilyl, provides a pathway to a variety of functionalized titanocenes. google.com
Other Substituted Cyclopentadienyl Ligands
Beyond silyl groups, a wide range of other functional moieties can be appended to the cyclopentadienyl rings. This allows for the introduction of specific chemical functionalities, such as Lewis basic donor atoms, which can influence the coordination sphere of the titanium center.
A notable example is the synthesis of titanocenes bearing pendant aminoalkyl substituents. acs.org The synthesis of the ligand precursor, such as N,N-dimethyl-2-(cyclopentadienyl)ethanamine, can be followed by reaction with a titanium source. For instance, the complex CpᴺTiCl₃ (where Cpᴺ = C₅H₄CH₂CH₂NMe₂) is a key intermediate that can be synthesized and subsequently used to create a variety of derivatives. acs.org In some cases, the pendant amino group can coordinate intramolecularly to the titanium center. acs.org
Another strategy involves introducing charged groups to enhance properties like water solubility. A series of water-soluble titanocene dichloride derivatives containing alkylammonium groups attached to one or both cyclopentadienyl rings has been synthesized. researchgate.net This approach highlights the extensive possibilities for tailoring the physicochemical properties of the final compound through ligand design.
Incorporation of Diverse Ancillary Ligands
A second major avenue for the synthetic modification of this compound compounds involves the substitution of the two chloride anions in the parent compound, titanocene dichloride (Cp₂TiCl₂). This allows for the incorporation of a wide variety of ancillary ligands with different donor atoms, denticities, and electronic properties, leading to new structures and reactivity.
Oxygen-Donor Ligands (e.g., Alkoxy, Diketonates, Salicylaldehydo Chelates)
Oxygen-donor ligands are frequently incorporated into the titanocene framework, often by reacting titanocene dichloride with the corresponding alcohol, alkoxide, or chelating oxygen-based ligand.
Alkoxy Ligands: Titanium alkoxides can be synthesized for applications such as catalysis. researchgate.net The synthesis of (η⁵-cyclopentadienyl)titanium(IV) alkoxides can be achieved through the alcoholysis of Ti-ligand bonds in certain titanium(II) precursors. researchgate.net A more common route involves the reaction of titanocene dichloride with alcohols or metal alkoxides, leading to the substitution of one or both chloride ligands. researchgate.net
Diketonate Ligands: β-Diketonate ligands can act as bidentate chelators to the titanium center, forming stable six-membered rings. The synthesis involves the reaction of titanocene dichloride with a deprotonated β-diketone, such as acetylacetonate (B107027) (acac). These complexes are of interest in catalysis. researchgate.net
Salicylaldehydo Chelates: Ligands derived from salicylic (B10762653) acid or salicylaldehyde (B1680747) can form stable chelate complexes with the titanocene moiety. For example, reacting titanocene dichloride with sodium salicylate (B1505791) results in the formation of a bidentate complex where the salicylate coordinates to the titanium atom through both the carboxylate oxygen and the phenolic oxygen. mdpi.com This method can be optimized to achieve high yields of the target compound. mdpi.com
| Reactant 1 | Reactant 2 | Resulting Compound Type |
| Titanocene dichloride | Sodium salicylate | Dicyclopentadienyl(salicylato)titanium(IV) chelate mdpi.com |
| Titanocene dichloride | Acetylacetone (in presence of base) | Dicyclopentadienyl(acetylacetonato)titanium(IV) chloride |
| Titanocene dichloride | Alcohols/Alkoxides | This compound(IV) alkoxides/dialkoxides researchgate.net |
Nitrogen-Donor Ligands (e.g., Schiff Bases, Amides, Hydrazones)
Nitrogen-based ligands introduce a different electronic environment around the titanium atom compared to oxygen donors.
Schiff Bases: Schiff bases, formed by the condensation of a primary amine and an aldehyde or ketone, can act as versatile chelating ligands. researchgate.net The reaction of titanocene dichloride with a pre-formed Schiff base ligand, often a bidentate N,N or N,O donor, leads to the displacement of the chloride ligands and the formation of a new chelated titanocene complex. researchgate.netresearchgate.net
Amides: Amido ligands can be introduced by reacting a titanocene halide precursor with a lithium amide. For example, the reaction of a functionalized cyclopentadienyl titanium complex with lithium anilide, LiNH(2,6-iPr₂C₆H₃), leads to the formation of a six-coordinate amido-imido derivative. acs.org
Hydrazones: Hydrazones are a significant class of ligands that react readily with titanocene dichloride. jetir.org The reactions are typically carried out in an anhydrous solvent like tetrahydrofuran (THF). jetir.org Depending on the reaction conditions and the stoichiometry, the hydrazone can coordinate as a neutral ligand or, more commonly, as a deprotonated, anionic ligand. jetir.org The use of a base, such as triethylamine (B128534), facilitates the deprotonation of the N-H proton of the hydrazone, leading to its coordination as a bidentate ligand through the imine nitrogen and the enolic oxygen.
| Reactant 1 | Reactant 2 (Hydrazone Ligand) | Resulting Compound Type | Reference |
| Cp₂TiCl₂ | 1,1'-diacetylruthenocenyl bis(hydrazones) | [(Cp₂TiCl)₂L] type dinuclear complexes | |
| Cp₂TiCl₂ | Acetophenone picolinoyl hydrazone | [Cp₂TiClL] or [Cp₂TiL₂] | jetir.org |
| Cp₂TiCl₂ | Ferrocenyl hydrazones | [Cp₂TiCl(L)] | |
| Bis(pentafulvene)titanium | Phenylhydrazones | κ²N,N side-on coordinated hydrazonido complexes | acs.org |
Sulfur-Donor Ligands (e.g., Thiolates, Dithiophosphates)
Sulfur-donor ligands offer a "softer" coordination environment for the titanium center, leading to distinct electronic properties.
Thiolates: Titanocene bis(thiolates) are typically prepared by reacting titanocene dichloride with two equivalents of a thiol (R-SH) in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net The base acts as a proton acceptor to facilitate the formation of the thiolate anion, which then displaces the chloride ligands. This method can be used to synthesize a range of titanocene bis(aryl thiolates). researchgate.net
Dithiophosphates: Dithiophosphate (B1263838) and related thiophosphinito ligands can be incorporated by reacting a titanocene precursor with organosulfur-phosphorus reagents. For instance, the reaction of [CpCr(CO)₃]₂ (as a model for a reactive metal center) with tetraalkyldiphosphine disulfides or bis(thiophosphinyl)disulfanes leads to the formation of complexes containing η²-thiophosphinito or dithiophosphinate ligands, respectively. acs.org These reactions involve the cleavage of S-S or P-S bonds and subsequent coordination to the metal center. acs.org
| Ligand Type | General Synthetic Method | Resulting Complex Feature |
| Thiolates | Cp₂TiCl₂ + 2 RSH + Base | Formation of Ti-S bonds, Cp₂Ti(SR)₂ researchgate.net |
| Dithiophosphates | Metal precursor + R₂P(S)SSP(S)R₂ | Bidentate chelation via two sulfur atoms acs.org |
Halogen and Pseudohalogen Ligand Variation
The modification of ligands attached to the this compound moiety is a cornerstone of its chemistry, allowing for the fine-tuning of the complex's electronic and steric properties. The most common precursor for these transformations is this compound dichloride (titanocene dichloride, Cp₂TiCl₂), owing to the lability of its chloride ligands. longdom.org
A primary method for introducing new anionic ligands is through salt metathesis reactions, where the chloride ligands are displaced by other halides or pseudohalides. This typically involves reacting Cp₂TiCl₂ or its substituted analogues with alkali metal salts (e.g., sodium or potassium salts) of the desired anion. longdom.orgoup.comrsc.org
Pseudohalide derivatives, such as azides, cyanates, thiocyanates, and selenocyanates, have been successfully synthesized using this approach. For instance, reacting bis-[(p-methoxybenzyl)cyclopentadienyl] titanium(IV) dichloride, also known as Titanocene Y, with sodium azide (B81097) (NaN₃), potassium cyanate (B1221674) (KNCO), potassium thiocyanate (B1210189) (KSCN), or potassium selenocyanate (B1200272) (KSeCN) yields the corresponding diazide, dicyanate, dithiocyanate, and diselenocyanate complexes. oup.comnih.govrsc.org The synthesis of the parent bis(cyclopentadienyl)titanium(IV) diazide from Cp₂TiCl₂ and sodium azide in boiling acetone (B3395972) has also been reported. researchgate.net
For ambidentate pseudohalides like thiocyanate (SCN⁻) and selenocyanate (SeCN⁻), the bonding mode to the titanium center is of significant interest. Infrared spectroscopy studies on bis(cyclopentadienyl)titanium(IV) dithiocyanate and its selenocyanate analog indicate that the ligands are N-bonded to the titanium atom, forming isothiocyanate and isoselenocyanate linkages, respectively. acs.org In contrast, the cyanate derivative was identified as the first example of an O-bonded cyanate complex of this type. acs.org X-ray diffraction studies have confirmed the N-bonding of cyanate and thiocyanate ligands in derivatives of Titanocene Y. oup.comrsc.org
Mechanochemical methods, which involve grinding solid reagents together, have been employed for the solvent-free synthesis of mixed-ligand species. For example, milling Cp₂TiCl₂ with one equivalent of potassium tert-butoxide (K[OᵗBu]) produces Cp₂TiCl(OᵗBu) exclusively. nih.gov Similarly, bromide-containing derivatives can be synthesized by milling titanium tetrabromide (TiBr₄) with the appropriate stoichiometric amounts of lithium cyclopentadienide (LiCp) and lithium tert-butoxide (Li[OᵗBu]). nih.gov
The synthesis of titanocene(III) pseudohalides follows a similar strategy, starting from the corresponding titanocene(III) chloride. rsc.org
Table 1: Synthesis of this compound Halide and Pseudohalide Derivatives
| Precursor | Reagent(s) | Product | Method | Reference(s) |
| (p-MeO-BzCp)₂TiCl₂ (Titanocene Y) | NaN₃ | (p-MeO-BzCp)₂Ti(N₃)₂ | Anion exchange in THF | rsc.org |
| (p-MeO-BzCp)₂TiCl₂ (Titanocene Y) | KNCO | (p-MeO-BzCp)₂Ti(NCO)₂ | Anion exchange in THF | rsc.org |
| (p-MeO-BzCp)₂TiCl₂ (Titanocene Y) | KSCN | (p-MeO-BzCp)₂Ti(NCS)₂ | Anion exchange in THF | rsc.org |
| (p-MeO-BzCp)₂TiCl₂ (Titanocene Y) | KSeCN | (p-MeO-BzCp)₂Ti(NCSe)₂ | Anion exchange in THF | rsc.org |
| Cp₂TiCl₂ | NaN₃ | Cp₂Ti(N₃)₂ | Reaction in boiling acetone | researchgate.net |
| Cp₂TiCl₂ | KSCN | Cp₂Ti(NCS)₂ | Anion exchange | acs.org |
| Cp₂TiCl₂ | KSeCN | Cp₂Ti(NCSe)₂ | Anion exchange | acs.org |
| Cp₂TiCl₂ | K[OᵗBu] | Cp₂TiCl(OᵗBu) | Mechanochemical milling | nih.gov |
| TiBr₄ | LiCp, Li[OᵗBu] | CpTiBr₂(OᵗBu) | Mechanochemical milling | nih.gov |
Synthesis of this compound Metallocycles
This compound metallocycles are cyclic compounds where the titanium atom is part of a ring structure. These compounds are significant as synthetic intermediates and are typically formed through reactions involving the coupling of unsaturated organic molecules or by reaction with difunctional reagents. researchgate.net
Titanacyclopentanes and Larger Rings: Five-membered titanacyclopentane rings can be synthesized from the reaction of a reduced titanocene species with alkenes. acs.org A more direct method involves the reaction of Cp₂TiCl₂ with a 1,4-difunctional reagent. For example, 1,4-tetramethylenebis(cyclopentadienyl)titanium(IV), a titanacyclopentane, was prepared by reacting Cp₂TiCl₂ with 1,4-dilithiobutane. acs.org The analogous six-membered metallocycle, 1,5-pentamethylenebis(cyclopentadienyl)titanium(IV), can be synthesized in a similar fashion. acs.org
Titanacyclobutanes: Titanacyclobutanes are four-membered rings containing titanium. One synthetic route involves the free-radical alkylation of η³-allyltitanium(III) complexes. acs.orgthieme-connect.com This method can be controlled to produce substituted titanacyclobutanes. acs.org Carbonylation of these titanacyclobutane complexes can lead to the formation of cyclobutanones or titanium cyclopentenediolates, depending on the reaction conditions. acs.orgthieme-connect.com Another approach to titanacyclobutanes involves the reaction of titanocene dichloride with organoaluminum reagents like Tebbe's reagent or dimethylaluminum chloride. caltech.edu
Titanacyclopentadienes: Five-membered titanacyclopentadienes are arguably the most studied titanacycles. They are commonly prepared by the reductive coupling of two alkyne molecules at a low-valent titanium center. The requisite low-valent "Cp₂Ti" species is typically generated in situ from the reduction of Cp₂TiCl₂ with reagents such as magnesium metal or n-butyllithium (nBuLi). researchgate.netrsc.org For instance, the reaction of Cp₂TiCl₂ with two equivalents of nBuLi at low temperature, followed by the addition of an alkyne like 3-hexyne, yields the corresponding tetraethyl-substituted titanacyclopentadiene. rsc.org Similarly, reducing a dichloride precursor in the presence of various internal or terminal alkynes can produce a range of titanacyclopentadiene derivatives. acs.org These titanacyclopentadienes are versatile intermediates; for example, they can be used to synthesize π-conjugated polymers containing phosphole or thiophene (B33073) units. nih.govnih.gov
Table 2: Synthesis of Representative this compound Metallocycles
| Precursor(s) | Reagent(s) | Product Type | Resulting Metallocycle Example | Reference(s) |
| Cp₂TiCl₂ | 1,4-Dilithiobutane | Titanacyclopentane | 1,4-Tetramethylenebis(cyclopentadienyl)titanium(IV) | acs.org |
| η³-Allyltitanium(III) complex | Alkyl radical | Titanacyclobutane | Substituted titanacyclobutane | acs.orgthieme-connect.com |
| Cp₂TiCl₂ | nBuLi, 3-Hexyne | Titanacyclopentadiene | Cp₂Ti[C(Et)=C(Et)C(Et)=C(Et)] | rsc.org |
| (BDPP)TiCl₂ | Na/Hg amalgam, PhC≡CPh | Titanacyclopentadiene | (BDPP)Ti[C(Ph)=C(Ph)C(Ph)=C(Ph)] | acs.org |
| Cp₂TiCl₂ | Mg, Tolane (PhC≡CPh) | Titanacyclopentadiene | Cp₂Ti[C(Ph)=C(Ph)C(Ph)=C(Ph)] | researchgate.net |
Structural Characterization and Elucidation of Dicyclopentadienyltitanium Complexes
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopic methods provide detailed information regarding the electronic and molecular structure of dicyclopentadienyltitanium compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for characterizing these organometallic species.
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the atomic connectivity and dynamic behavior of this compound complexes in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, researchers can map out the structure of the ligands and their coordination to the titanium center.
¹H NMR spectroscopy is crucial for identifying the proton environments within the cyclopentadienyl (B1206354) (Cp) rings and any associated ligands. The chemical shift (δ) of the Cp protons is indicative of the electronic environment around the titanium atom. In many simple, symmetric bis(cyclopentadienyl)titanium(IV) complexes, the ten protons of the two Cp rings are chemically equivalent, resulting in a single, sharp resonance. For instance, in bis(η⁵-cyclopentadienyl)difluorotitanium(IV), the Cp protons appear as a triplet at δ 6.53 ppm. nih.gov Similarly, the ¹H NMR spectrum for a bis(η⁵-cyclopentadienyl)bis(4-methylbenzoato)titanium(IV) complex shows a singlet at δ 6.54 ppm for the ten Cp protons. taylorandfrancis.com
Substitution on the cyclopentadienyl rings leads to more complex spectra. For example, titanocene (B72419) dichloride derivatives bearing cyclic alkylammonium groups exhibit distinct triplets for the protons on the substituted Cp ring in the region of δ 6.4–6.9 ppm. canada.ca
Interactive Table: ¹H NMR Chemical Shifts for Cyclopentadienyl Protons in Selected this compound Complexes
| Compound | Solvent | Chemical Shift (δ) for Cp-H (ppm) | Multiplicity | Reference |
| [Ti(η⁵-C₅H₅)₂F₂] | CDCl₃ | 6.53 | Triplet | nih.gov |
| [Ti(η⁵-C₅H₅)₂(4-MeC₆H₄COO)₂] | CDCl₃ | 6.54 | Singlet | taylorandfrancis.com |
| Titanocene dichloride derivative 16c | DMSO-d6 | 6.4 - 6.9 | Triplets | canada.ca |
| [Cp*Ti(S)₃(C₂B₁₀H₁₀)] | CDCl₃ | 2.24 | Singlet | rsc.org |
Note: Cp refers to the pentamethylcyclopentadienyl ligand.*
Interactive Table: ¹³C NMR Chemical Shifts for Cyclopentadienyl Carbons in Selected this compound Complexes
| Compound | Solvent | Chemical Shift (δ) for Cp-C (ppm) | Reference |
| [Ti(η⁵-C₅H₅)₂(4-MeC₆H₄COO)₂] | CDCl₃ | 118.4 | taylorandfrancis.com |
| [Ti(η⁵-C₅H₅)₂(CO)₂] | C₆D₆ | 92.3 | cdnsciencepub.com |
| [Cp*Ti(S)₃(C₂B₁₀H₁₀)] | CDCl₃ | 127.8 (ring), 13.9 (methyl) | rsc.org |
For this compound complexes bearing phosphorus-containing ligands, such as phosphines or phosphinates, ³¹P NMR spectroscopy is an invaluable tool. It provides direct information about the coordination environment of the phosphorus atom. For instance, in bimetallic titanium-palladium and titanium-platinum complexes with phosphine (B1218219) ligands, the ³¹P chemical shifts and the ¹⁹⁵Pt-³¹P coupling constants can demonstrate a cis disposition of the phosphine and chloro ligands around the Pd(II) or Pt(II) center. nih.gov The technique is also highly effective for monitoring the stability of these complexes in solution, as changes in the coordination or decomposition of the complex are readily detected by shifts in the ³¹P signals. nih.govnih.gov
This compound complexes are often not static structures but can undergo dynamic processes, such as ring inversions or ligand exchange, at rates that are amenable to study by NMR. Variable-temperature (VT) NMR experiments are employed to investigate these conformational dynamics. A classic example is the study of bis(eta⁵-cyclopentadienyl)titanium pentasulfide, (η⁵-C₅H₅)₂TiS₅. VT-¹H NMR spectroscopy allows for the monitoring of the kinetics of the chair-to-chair inversion of the TiS₅ ring. acs.orgunirioja.es
Similarly, VT-³¹P NMR has been used to analyze the fluxional nature of certain coordination geometries. In a study of a monocyclopentadienyltitanium complex with three (2-dimethylphosphino)ethane-1-thiolate ligands, VT-³¹P NMR was used to analyze the mutual site-exchange between a chelating ligand and two monodentate ligands. nih.gov The analysis yielded kinetic parameters for this process, including the rate constant (kₑₓ), activation enthalpy (ΔH‡), and activation entropy (ΔS‡), providing a quantitative understanding of the dynamic behavior. nih.gov
Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule and is particularly useful for identifying specific functional groups and characterizing the bonding within this compound complexes. The presence of the bent bis(cyclopentadienyl)titanium fragment gives rise to characteristic absorption bands, notably around 3100 cm⁻¹. rsc.org
The technique is highly sensitive to the nature of the other ligands attached to the titanium center. For example, titanocene complexes containing a Ti-O-Ti bond exhibit a very strong and characteristic band in the 720–740 cm⁻¹ region. rsc.org In carboxylato complexes, the asymmetric and symmetric stretching vibrations of the OCO group, ν(OCO)ₐₛᵧₘ and ν(OCO)ₛᵧₘ, are readily identified. taylorandfrancis.com A titanocene-carboxylate complex displayed a strong, sharp C=O stretching band at 1649 cm⁻¹. rsc.org For complexes with pseudohalide ligands like thiocyanate (B1210189), the C≡N stretching frequency (νCN) appears as a strong band around 2050 cm⁻¹, indicating a terminally N-bonded ligand. rsc.org
Interactive Table: Characteristic IR Frequencies for Selected this compound Complexes
| Compound / Moiety | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Bent (C₅H₅)₂Ti fragment | C-H stretch | ~3100, 822 | nih.govrsc.org |
| Ti-O-Ti bridge | Ti-O-Ti deformation | 720-740 | rsc.org |
| [Ti(η⁵-C₅H₅)₂(4-MeC₆H₄COO)₂] | ν(OCO) asymmetric stretch | 1625 | taylorandfrancis.com |
| [Ti(η⁵-C₅H₅)₂(4-MeC₆H₄COO)₂] | ν(OCO) symmetric stretch | 1335 | taylorandfrancis.com |
| Titanocene-carboxylate | C=O stretch | 1649 | rsc.org |
| Terminal NCS ligand | ν(CN) stretch | ~2050-2055 | rsc.org |
| Terminal B-H in carborane ligand | B-H stretch | ~2602-2619 | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within titanocene complexes. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy ones, and the resulting spectrum provides valuable information about the electronic structure of the molecule.
In many this compound(IV) complexes, the electronic transitions observed are primarily of the ligand-to-metal charge transfer (LMCT) type. For instance, in bis(phenylethynyl)titanocene, Cp₂Ti(C₂Ph)₂, an intense LMCT absorption is observed at 417 nm with a molar absorptivity (ε) of 11,700 M⁻¹ cm⁻¹. acs.org This transition involves the movement of electron density from the phenylethynyl ligand to the d⁰ titanium center. acs.org Similarly, Schiff base complexes of titanocene dichloride exhibit electronic spectra with absorption maxima in the range of 290-345 nm. cibtech.org For example, one such complex in DMF shows bands at 290 nm (ε = 680 M⁻¹cm⁻¹) and 335 nm (ε = 1655 M⁻¹cm⁻¹). cibtech.org
The nature of the ligands attached to the titanocene framework significantly influences the energy of these electronic transitions. Functionalized titanocene derivatives often exhibit distinct spectral features. Titanocene-functionalized SBA-15 materials, for example, display a characteristic shoulder in their UV-Vis spectra between 290 and 370 nm, which is attributed to the incorporated titanocene derivative. mdpi.com The UV-Vis spectrum for a parent titanocene dichloride, [Ti(η⁵-C₅H₅)₂Cl₂], features a broad peak around 250 nm. mdpi.com
More complex titanocene analogues show multiple absorption bands. A titanocene derivative with N,N-dimethylamino functional groups exhibits several absorption maxima in dichloromethane (B109758) (CH₂Cl₂), including λ = 263 nm (ε = 86,000 M⁻¹cm⁻¹), λ = 320 nm (ε = 108,000 M⁻¹cm⁻¹), λ = 390 nm (ε = 35,000 M⁻¹cm⁻¹), and a weaker band at 455 nm. nih.gov The isolation of the parent triplet titanocene, stabilized by an N-heterocyclic carbene (NHC), Cp₂Ti(IMe₄), revealed an absorption maximum at 389 nm, consistent with its yellow-brown color. rsc.org Furthermore, arylethynyl titanocene complexes designed for luminescence studies show complex absorption profiles. A xylylethynyl titanocene copper bromide adduct, xyl[Cp*Ti]CuBr, displays multiple bands, including a prominent absorption at 542 nm (ε = 4240 M⁻¹cm⁻¹). acs.org
Table 1: UV-Vis Absorption Data for Selected this compound Complexes
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
|---|---|---|---|---|
| [Ti(η⁵-C₅H₅)₂Cl₂] | - | ~250 | Not specified | mdpi.com |
| Schiff Base Titanocene Complex | DMF | 290, 335 | 680, 1655 | cibtech.org |
| Functionalized Titanocene Analogue | CH₂Cl₂ | 263, 320, 390, 455 | 86000, 108000, 35000, weak | nih.gov |
| Cp₂Ti(IMe₄) | Not specified | 389 | Not specified | rsc.org |
| Cp₂Ti(C₂Ph)₂ | Not specified | 417 | 11700 | acs.org |
| xyl[Cp*Ti]CuBr | THF | 542, 488, 400 | 4240, 4640, 5620 | acs.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Titanocene Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for the study of paramagnetic species, which are molecules containing one or more unpaired electrons. In the context of titanocene chemistry, EPR is primarily used to characterize titanium(III) complexes, which have a d¹ electron configuration.
The reduction of diamagnetic Ti(IV) precursors, such as titanocene dichloride (Cp₂TiCl₂), generates paramagnetic Ti(III) species. researchgate.net For example, the reduction of Cp₂TiCl₂ with samarium or ytterbium metals yields trivalent [Cp₂TiCl]-type complexes, which have been investigated using EPR spectroscopy. researchgate.net The resulting EPR spectra provide key parameters, most notably the g-value, which is a characteristic property of the paramagnetic center and its electronic environment.
Different paramagnetic titanocene complexes exhibit distinct g-values. A study on paramagnetic titanocene monochlorides reported a g-value of 1.9768 at room temperature (22 °C) in toluene. scirp.org The EPR spectra of silyltitanocene phosphine complexes have also been recorded, showing isotropic g-values (g(iso)) that help in their characterization. rsc.org The binding of epoxides to Cp₂TiCl results in a short-lived paramagnetic titanocene(IV)-epoxide radical species, demonstrating the utility of EPR in studying reaction intermediates. spectroscopyonline.com Furthermore, photoreduction of certain Ti(IV) oxo-clusters to Ti(III) results in the appearance of an EPR signal characteristic of an octahedrally coordinated Ti(III) center. ioffe.ru
Table 2: EPR g-values for Selected Paramagnetic Titanocene Species
| Species | Conditions | g-value | Reference |
|---|---|---|---|
| Paramagnetic Titanocene Monochloride | Toluene, 22 °C | 1.9768 | scirp.org |
| Silyltitanocene Phosphine Complexes | -20 °C | Various listed | rsc.org |
| Photoreduced Ti(III) oxo-cluster | Not specified | g⊥ = 1.932, g∥ = 1.899 | ioffe.ru |
Raman Spectroscopy for Specific Vibrational Studies
Raman spectroscopy probes the vibrational modes of a molecule, providing a detailed fingerprint that is sensitive to molecular structure, symmetry, and bonding. This technique is complementary to infrared (IR) spectroscopy and is particularly useful for studying symmetric vibrations and vibrations of the metal-ligand framework in organometallic complexes.
In this compound complexes, the Raman spectrum is dominated by vibrations associated with the cyclopentadienyl (Cp) rings and the titanium-ligand bonds. A comparative Raman study of a titanocene-fullerene complex, Cp₂Ti(η²-C₆₀), identified several vibrational modes by comparison with the spectrum of titanocene dichloride (Cp₂TiCl₂). researchgate.net For Cp₂TiCl₂, C-H vibrational modes are located at 843, 864, and 1074 cm⁻¹. researchgate.net A peak corresponding to Cp ring vibrations in Cp₂TiCl₂ is found at 394 cm⁻¹. researchgate.net The Ti-Cp vibrations are expected in the region of 300-420 cm⁻¹. researchgate.net In the Cp₂Ti(η²-C₆₀) complex, a sharp peak at 134 cm⁻¹ was tentatively assigned to the vibration of the titanium atom bonded to the C₆₀ cage. researchgate.net
Detailed vibrational assignments for the Cp ligand itself can be made by referencing studies on simpler cyclopentadienyl compounds. researchgate.net The influence of substituents on the Cp ring or changes in the other ligands attached to the titanium center can cause shifts in the observed Raman bands, providing further structural information. For example, in titanocene dithiophosphate (B1263838) complexes, bands related to P=S and P-S stretching vibrations are observed, confirming the coordination of the dithiophosphate ligand. scirp.org
Table 3: Selected Raman Vibrational Frequencies for Titanocene Complexes
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Cp₂TiCl₂ | 394 | Cp ring vibration | researchgate.net |
| Cp₂TiCl₂ | 843, 864, 1074 | C-H modes | researchgate.net |
| Cp₂Ti(η²-C₆₀) | 134 | Tentative Ti-C₆₀ vibration | researchgate.net |
| Cp₂Ti(η²-C₆₀) | 400 | Cp ring vibration | researchgate.net |
X-ray Diffraction Studies for Solid-State Molecular Structures
Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles
Single-crystal X-ray diffraction analysis provides the most accurate and unambiguous structural data for crystalline this compound complexes. By diffracting X-rays off a single crystal, a complete molecular structure can be determined.
For example, the structure of bis(cyclopentadienyl)difluorotitanium(IV), [Ti(η⁵-C₅H₅)₂F₂], has been elucidated, revealing a distorted tetrahedral coordination geometry around the titanium atom. acs.org The Ti-F bond lengths were determined to be 1.853(4) Å and 1.859(4) Å, while the F(1)-Ti-F(2) bond angle is 96.0(2)°. acs.org The distance from the titanium atom to the centroid of the cyclopentadienyl rings (Ti-Cp) is 2.066 Å, and the angle between the two Cp rings (Cp-Ti-Cp) is 128.53°. acs.org
Substitution on the cyclopentadienyl rings can induce subtle but measurable changes in the molecular structure. In a tert-butyl ester-substituted titanocene dichloride, the Ti-Cl bond lengths were found to be 2.3222(10) Å and 2.3423(10) Å, a slight contraction compared to the parent Cp₂TiCl₂. researchgate.netuni-freiburg.de This complex also exhibits an elongation of the titanium-cyclopentadienyl centroid distances (2.070 Å and 2.074 Å) and a smaller dihedral angle between the Cp ring planes (52.56°) compared to that in titanocene dichloride (58.5°). acs.orgresearchgate.netuni-freiburg.de
Table 4: Selected Bond Lengths and Angles for this compound Complexes from Single Crystal XRD
| Complex | Parameter | Value | Reference |
|---|---|---|---|
| [Ti(η⁵-C₅H₅)₂F₂] | Ti-F Bond Length (Å) | 1.853(4), 1.859(4) | acs.org |
| F-Ti-F Bond Angle (°) | 96.0(2) | acs.org | |
| Ti-Cp Centroid (Å) | 2.066 | acs.org | |
| Cp-Ti-Cp Angle (°) | 128.53 | acs.org | |
| tert-butyl ester-Cp₂TiCl₂ | Ti-Cl Bond Length (Å) | 2.3222(10), 2.3423(10) | researchgate.netuni-freiburg.de |
| Ti-Cp Centroid (Å) | 2.070(3), 2.074(3) | researchgate.netuni-freiburg.de | |
| Cp-Cp Dihedral Angle (°) | 52.56(13) | researchgate.netuni-freiburg.de |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for identifying crystalline phases, determining phase purity, and analyzing the bulk properties of a sample.
In the study of this compound complexes, PXRD is commonly employed to confirm the phase purity of a synthesized batch of material. cibtech.org The experimental PXRD pattern of a bulk sample is compared to a pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk sample consists of a single, pure crystalline phase. cibtech.org PXRD is also used to analyze materials where titanocene complexes have been incorporated into porous supports, such as silica. Low-angle PXRD patterns can indicate whether the porous structure of the support material has been retained after modification with the organometallic complex.
Elemental Analysis and Ancillary Characterization Techniques
Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized this compound complex and confirming its purity.
The experimental percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned stoichiometry. For example, for titanocene dichloride (C₁₀H₁₀Cl₂Ti), the calculated percentages are C, 48.24% and H, 4.05%, which compare well with experimentally found values. mdpi.com Similarly, for other synthesized titanocene complexes, elemental analysis results are reported as a standard characterization method, often showing agreement between calculated and found values to within ±0.4%. cibtech.org
Ancillary techniques such as mass spectrometry are also employed to confirm the molecular weight of the complex, while thermal analysis can provide information about its stability and decomposition pathways.
Table 5: Example Elemental Analysis Data for a Titanocene Complex
| Compound | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₁₀H₁₀Cl₂Ti | C | 48.24 | 49.13 | mdpi.com |
| H | 4.05 | 4.28 | mdpi.com | |
| O-Tb Complex | C | 39.78 | 39.85 | cibtech.org |
| H | 3.34 | 3.34 | cibtech.org |
Combustion Analysis for Stoichiometry Verification
Combustion analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. By burning a small, precisely weighed sample in an excess of oxygen, the constituent elements are converted into their respective oxides (e.g., carbon to CO₂, hydrogen to H₂O). The quantities of these combustion products are meticulously measured, allowing for the calculation of the mass percentages of each element in the original sample. These experimental percentages are then compared against the theoretical values calculated from the proposed molecular formula, providing a robust verification of the compound's stoichiometry and purity. mobt3ath.comrsc.orgrsc.org
In the study of this compound derivatives, this method is routinely employed to confirm that the desired ligands have been incorporated in the correct ratio. For instance, in the synthesis of titanocene dicarboxylates, elemental analysis is a key step to verify the final structure. nih.gov Similarly, for cationic derivatives of titanocene dichloride, elemental analysis is used to characterize and verify the purity of the complexes. mobt3ath.com Researchers often find that despite careful drying procedures, some highly hygroscopic titanocene hydrochloride salts may retain water molecules, which is then accounted for in the elemental percentage calculations. mobt3ath.com Even with optimization of combustion for metal-containing samples, carbon values can sometimes be lower than expected. uni-konstanz.de
Below is a table presenting the elemental analysis data for a selection of this compound complexes, demonstrating the close agreement between calculated and experimentally found values.
Table 1: Elemental Analysis Data for Selected this compound Complexes
| Complex | Molecular Formula | Element | Calculated (%) | Found (%) | Source(s) |
| [Cp₂Ti(6-thiopurine)]Cl₂ | C₁₅H₁₄Cl₂N₄STi | C | 44.59 | 44.49 | sci-hub.se |
| H | 3.74 | 3.76 | sci-hub.se | ||
| Cp₂Ti(sal-o-anisidine)Cl | C₂₄H₂₂ClNO₂Ti | Ti | 10.89 | 10.80 | ias.ac.in |
| N | 3.18 | 3.10 | ias.ac.in | ||
| Cl | 8.07 | 7.97 | ias.ac.in | ||
| Cp₂Ti(sal-m-Claniline)Cl | C₂₃H₁₉Cl₂NOTi | Ti | 10.79 | 10.86 | ias.ac.in |
| N | 3.15 | 3.08 | ias.ac.in | ||
| Cl | 15.99 | 15.92 | ias.ac.in | ||
| Monocationic Titanocene Derivative 14c | C₂₀H₃₀Cl₃N₃Ti · H₂O | C | 48.55 | 48.24 | mobt3ath.com |
| H | 6.52 | 6.13 | mobt3ath.com | ||
| N | 8.49 | 8.48 | mobt3ath.com | ||
| Dicationic Titanocene Derivative 14d | C₂₀H₃₁Cl₄N₃Ti | C | 46.61 | 46.25 | mobt3ath.com |
| H | 6.07 | 6.09 | mobt3ath.com | ||
| N | 8.16 | 8.03 | mobt3ath.com |
Electronic Structure and Bonding in Dicyclopentadienyltitanium Systems
Theoretical Frameworks for Describing Organotitanium Bonding
The nature of the chemical bond between the titanium atom and the cyclopentadienyl (B1206354) (Cp) ligands has been a subject of theoretical exploration since before the first successful synthesis of titanocene (B72419). iastate.eduacs.org Early investigations were heavily influenced by the discovery of ferrocene (B1249389) and applied existing theories to predict the properties of its titanium analogue. iastate.eduacs.org
Molecular Orbital Theory and Ligand Field Theory Applications
Early MO models by Moffitt initially suggested that titanocene, with its four valence electrons, should be a diamagnetic singlet. iastate.eduacs.org This was based on the placement of the two non-bonding titanium electrons in the a1g(4s) orbital. acs.org However, it was also proposed that if Hund's rule stabilization was significant, a paramagnetic triplet state could be more stable. iastate.eduacs.org Subsequent modifications to the model, which considered different overlap integrals, revised the predicted frontier MO energy levels, leading to the prediction of a triplet ground state, with the two non-bonding metal electrons occupying the degenerate e2g orbital. iastate.edu
Ligand Field Theory, a model that evolved from combining MO and crystal field theories, further elaborates on the electronic characteristics of these complexes. wikipedia.orgacs.org LFT describes how the interaction between the metal d-orbitals and the orbitals of the ligands leads to a splitting of the d-orbital energies. wikipedia.org In dicyclopentadienyltitanium systems, the arrangement of the Cp ligands creates a specific ligand field that determines the electronic configuration and the magnetic properties of the complex. acs.org For instance, in a Ti(II) coordination complex, LFT helps in assigning electronic transitions observed in spectroscopic measurements. acs.org The strength of the ligand field (weak-field vs. strong-field ligands) dictates the magnitude of the d-orbital splitting (Δo), which influences whether a high-spin or low-spin state is favored. wikipedia.org
Covalent Bond Classification (CBC) Electron Counting
The Covalent Bond Classification (CBC) method provides a powerful formalism for describing the bonding in organometallic compounds by classifying ligands based on the number of electrons they donate to the metal center. researchgate.net Ligands are categorized as L-type (2-electron donors), X-type (1-electron donors), or Z-type (0-electron donors). researchgate.net This classification is crucial for determining the formal oxidation state of the metal and for understanding the nature of the metal-ligand bonds. researchgate.netfiveable.me
In the context of this compound systems, the cyclopentadienyl anion (Cp⁻) is typically classified as an L₂X ligand, donating a total of five electrons. However, for electron counting purposes in a bent metallocene like titanocene dichloride, Cp is treated as an X-type ligand. The CBC method is instrumental in analyzing the electronic structure of more complex systems, such as bimetallic titanocene vinylcarboxylate complexes. nih.govnih.gov In such compounds, the CBC framework helps to elucidate the formal oxidation states of the different titanium centers and understand the electronic communication and redox cooperativity between them. nih.govnih.gov For example, analysis of a bimetallic Ti/Ti complex confirmed a predominantly Ti(III)/Ti(III) electronic structure through this method, combined with spectroscopic analysis. nih.govnih.gov The method can also be applied to titanocene complexes featuring agostic interactions, where a C-H bond interacts with the metal center, with the agostic alkyl or aryl ligand considered a 3-electron donor. researchgate.net
Computational Approaches to Electronic Structure
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, geometry, and reactivity of this compound compounds. acs.org
Density Functional Theory (DFT) Calculations
DFT calculations have been widely applied to study various aspects of this compound systems, from olefin metathesis mechanisms to the electronic structure of titanocene monomers and dimers. iastate.eduacs.org These calculations provide a high level of theory that can accurately predict molecular properties and reaction energetics. iastate.edu For instance, DFT calculations on the titanocene monomer predict a triplet ground state with freely rotating cyclopentadienyl rings. iastate.edu In studies of bimetallic titanocene complexes, broken-symmetry (BS) DFT calculations are used to model the magnetic coupling between metal centers, showing strong antiferromagnetic interactions in some cases. scispace.com
A fundamental application of DFT is the optimization of the ground state geometry of molecules. utwente.nl For this compound systems, geometry optimizations are performed to find the lowest energy structure, which corresponds to the most stable arrangement of atoms. biointerfaceresearch.com The accuracy of these calculations is such that the predicted geometries often show excellent agreement with experimental structures determined by X-ray diffraction. acs.org
In the case of titanocene dichloride (Cp₂TiCl₂), DFT calculations have been used to investigate its various crystal structures and to determine the most thermodynamically stable form. aalto.fi The process involves optimizing the geometry of the periodic crystal structure and the individual molecular building unit to calculate the cohesion energy. aalto.fi Similarly, for heterometallic titanocene-phosphine derivatives, geometry optimizations at the DFT level (e.g., B3LYP/6–31G*) reveal a distorted tetrahedral arrangement around the titanium center. nih.gov The calculated bond lengths and angles from these optimizations are typically in good agreement with experimental data where available. nih.govnih.gov
Table 1: Comparison of Experimental and Calculated Lattice Parameters for Titanocene Dichloride (P21/c structure)
| Parameter | Experimental Value (Å, °) |
|---|---|
| a | 13.422 |
| b | 15.666 |
| c | 13.083 |
| β | 94.21 |
Data sourced from a computational tutorial on titanocene complexes. aalto.fi
Table 2: Selected Calculated Bond Distances in Optimized Titanocene Derivatives
| Compound | Bond | Calculated Distance (Å) | Method |
|---|---|---|---|
| [Ti(η⁵-C₅H₅)₂F₂] | Ti-C (mean) | 2.380 | - |
| [Ti(η⁵-C₅H₅)₂F₂] | Ti-F | 1.853, 1.859 | - |
| [Ti{η⁵-C₅H₄(CH₂)₂PPh₂RhCl(CO)}₂] | Ti-Cl | 2.382, 2.375 | DFT (B3LYP/6-31G*) |
| [Ti{η⁵-C₅H₄(CH₂)₂PPh₂RhCl(CO)}₂] | Ti-C | 2.321-2.435 | DFT (B3LYP/6-31G*) |
Data compiled from studies on titanocene difluoride and heterometallic titanocene complexes. nih.govnih.gov
Following geometry optimization, vibrational frequency analysis is a standard computational step. biointerfaceresearch.com This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies. biointerfaceresearch.comresearchgate.net Second, it provides the harmonic vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectroscopy data. nih.gov
For bis(η⁵-cyclopentadienyl)difluorotitanium(IV), the calculated vibrational modes can be assigned to specific molecular motions. nih.gov For example, bands observed in the IR spectrum can be attributed to C-H stretching (ν(CH)), C-C stretching (ν(CC)), C-H bending (δ(CH)), and Ti-F stretching modes. nih.gov This correlation between theoretical and experimental spectra aids in the structural characterization of new compounds. nih.gov In studies involving the interaction of titanocene dichloride with other molecules, such as carbon nanotubes, vibrational analysis is crucial for verifying the stability of the optimized complex. biointerfaceresearch.comresearchgate.net
Table 3: Assignment of Selected Vibrational Frequencies for [Ti(η⁵-C₅H₅)₂F₂]
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3108 | ν(CH) | C-H stretch |
| 1442 | ν(CC) | C-C stretch |
| 1016 | δ(CH) | C-H bend |
| 874/822 | π(CH) | C-H out-of-plane bend |
| 610 | δ(CCC) | C-C-C bend |
| 564 | ν₁(A₁) | Ti-F stretch |
| 539 | ν₆(B₁) | Ti-F stretch |
Data sourced from spectroscopic characterization of bis(η⁵-cyclopentadienyl)difluorotitanium(IV). nih.gov
Electronic Density and Orbital Analysis
Analysis of the electronic density and molecular orbitals (MOs) in this compound systems, such as titanocene dichloride (Cp₂TiCl₂), reveals the nature of the bonding interactions within the molecule. In Cp₂TiCl₂, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to its electronic behavior. Computational studies on the interaction of Cp₂TiCl₂ with a carbon nanotube show that in the absence of an external electric field, the frontier orbitals are primarily located on the nanotube fragment. biointerfaceresearch.com
Natural Bond Orbital (NBO) analysis further elucidates the bonding by describing the localization of electron density into specific bonds and lone pairs. For instance, in Cp₂TiCl(OᵗBu), NBO analysis indicates that in one of the molecular orbitals (MO#69), titanium participates in sigma (σ) bonding with chlorine and pi (π)-type bonding with oxygen. acs.orgnih.gov Specifically, 98% of oxygen's contribution to this MO is from its 2pz orbital, while titanium's contribution involves both its 3dz² and 3dxz orbitals. acs.orgnih.gov Another orbital, MO#68, also shows π-type bonding between titanium and oxygen, with the majority of titanium's contribution coming from its 3dxy orbital. acs.orgnih.gov Lower energy orbitals represent the Ti-O σ bond. acs.orgnih.gov
High-Level Ab Initio Methods (e.g., CASPT2//CASSCF)
For systems with significant multi-reference character, such as dinuclear titanium(III) complexes, high-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), are necessary for accurate descriptions. scispace.com These methods account for both static and dynamic electron correlation.
In the study of the dimeric complex [{Ti(η⁵-C₅Me₅)Cl(μ-Cl)}₂], CASSCF calculations were employed to optimize the first singlet and triplet states. scispace.com The singlet ground state was found to be described by mainly two configurations, indicating its multiconfigurational nature. scispace.com In contrast, the triplet state is well-described by a single configuration. scispace.com CASPT2//CASSCF calculations revealed that the singlet state is approximately 3 kcal/mol more stable than the triplet state, with the energy gap increasing at shorter Ti-Ti distances. scispace.com These high-level calculations are crucial for understanding the magnetic properties and electronic structure of such complex systems. scispace.comresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.orgresearchgate.netrsc.orgarxiv.org It is based on the Runge-Gross theorem, which establishes a formal foundation for using the time-dependent electron density as the fundamental variable. stackexchange.com This approach allows for the calculation of excitation energies, which correspond to the poles of the linear density response function. stackexchange.com
In the context of this compound compounds, TD-DFT can be used to predict and analyze their electronic absorption spectra. sci-hub.se The calculated transitions are often characterized as ligand-to-metal charge transfer (LMCT), ligand-to-ligand charge transfer (LLCT), or intraligand charge transfer (ILCT). sci-hub.se For example, theoretical studies on certain titanocene derivatives have shown strong absorption in the UV region, with transitions primarily of LMCT, LLCT, and ILCT character. sci-hub.se It is important to note that the accuracy of TD-DFT can be limited in cases of long-range charge-transfer excitations. rsc.org
Quantitative Structure-Activity Relationships (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonding. researchgate.net By locating bond critical points (BCPs) and analyzing properties such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, one can classify the nature of atomic interactions. researchgate.netresearchgate.net
QTAIM analysis has been applied to study the interactions in this compound complexes. sci-hub.seresearchgate.net For instance, in the investigation of interactions between titanocene dichloride and various nanoclusters, QTAIM was used to compute topological parameters to understand the nature of the bonds formed. researchgate.net The analysis of non-covalent interactions is also a key application of QTAIM, providing insights into the stability and structure of molecular complexes. sci-hub.sedntb.gov.ua In a study of titanocene derivatives, QTAIM analysis indicated that the cyclopentadienyl ligands are not covalently bonded to the central titanium ion through all of their carbon atoms. sci-hub.se
Analysis of Metal-Ligand Bonding Interactions
Sigma (σ) and Pi (π) Interactions in Cyclopentadienyl Complexes
The bonding in this compound complexes involves both sigma (σ) and pi (π) interactions. The cyclopentadienyl (Cp) rings are bound to the titanium atom through π-bonding. acs.orglongdom.org In addition to the Cp ligands, other ancillary ligands are attached to the titanium center via σ-bonds. acs.org
In certain cyclopentadienyl titanium alkoxide complexes, evidence of π-bonding between the titanium and the oxygen of the alkoxide ligand has been observed. acs.org Structural features such as a wide M–O–C angle and a short M–O bond distance are indicative of such interactions. acs.org For example, in Cp₂TiCl(OᵗBu), the Ti–O–C angle is greater than 170° and the Ti–O bond is shorter than 1.80 Å, consistent with Ti–O π-bonding. acs.org Molecular orbital analysis supports this interpretation, showing orbitals with clear π-bonding character between titanium and oxygen. acs.orgnih.gov
Influence of Ancillary Ligands on Titanium-Ligand Bond Strengths
The nature of the ancillary ligands significantly influences the strength of the bonds within a this compound complex. The electron-donating or electron-withdrawing properties of these ligands can modulate the electron density at the titanium center, thereby affecting the strength of other metal-ligand bonds. nih.govacs.org
For example, the strength of the Ti-O bond is highly sensitive to the ligation at the titanium center. acs.org DFT calculations have shown that the Ti-O bond strength decreases as the number of cyclopentadienyl groups on titanium increases. acs.org The calculated Ti-O bond strength in a monocyclopentadienyl complex was found to be significantly higher than in a bis(cyclopentadienyl) complex. acs.org This demonstrates that the electronic properties of the ancillary ligands can be used to "tune" the bond strengths within the complex. acs.org
Similarly, in cyclopentadienyl titanium tert-butoxy (B1229062) halides, the nature of the halide ligand affects the Ti-O π-bonding. The less electronegative bromide ligand offers less competition for π-bonding to the metal compared to the more electronegative chloride ligand. acs.org This results in a shorter Ti-O bond and a wider Ti-O-C angle in the bromide complex compared to the chloride analogue. acs.org The introduction of different substituents on the cyclopentadienyl rings can also influence the physical and chemical properties of the resulting titanocene complexes. longdom.org
Table of Ancillary Ligand Effects on Ti-O Bond Properties
| Complex | Ti-O Bond Length (Å) | Ti-O-C Angle (°) | Reference |
|---|---|---|---|
| Cp₂TiCl(OᵗBu) | <1.80 | >170 | acs.org |
| Cp₂TiBr(OᵗBu) | Shorter than in chloride analogue | Wider than in chloride analogue | acs.org |
| Cp₂TiCl(OⁱPr) | 1.802(3) | 160.0(3) | nih.gov |
Table of Calculated Ti-O Bond Strengths
| Complex | Calculated Ti-O Bond Strength (kcal/mol) | Reference |
|---|---|---|
| Monocyclopentadienyl Ti-TEMPO complex | 43 | acs.org |
| Bis(cyclopentadienyl) Ti-TEMPO complex | 17 | acs.org |
Electronic and Magnetic Properties of this compound Complexes
Singlet-Triplet Energy Gaps
The energy difference between the lowest singlet (paired electron spins) and triplet (parallel electron spins) electronic states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter that dictates the magnetic behavior and reactivity of this compound complexes.
Early theoretical considerations by Moffitt suggested that titanocene, with its four valence electrons, could exist as either a diamagnetic singlet or a paramagnetic triplet, depending on the magnitude of Hund's stabilization energy. iastate.edu Initial experimental work by Fischer and Wilkinson supported this, proposing that an excited triplet state was at least 0.75 kcal/mol above the singlet ground state for the unsolvated molecule. acs.org
More recent and detailed computational studies have provided deeper insights into these energy gaps. For instance, computational studies on the dimeric complex [{Ti(η5-C5Me5)Cl(μ-Cl)}2] revealed a singlet ground state with a relatively large singlet-triplet energy gap. scispace.comresearchgate.net This finding is consistent with the observed diamagnetism of this compound. scispace.com In contrast, for some Ti₂H₆ isomers, calculations have shown that the triplet states are consistently more stable than the singlet states. researchgate.net The magnitude of the singlet-triplet gap can be significant, as exemplified by an antiferromagnetic dinuclear titanium complex with a calculated isotropic exchange interaction (J) of -250 cm⁻¹, which corresponds to a singlet-triplet gap of 1.43 kcal/mol. researchgate.net
The ability to control the singlet-triplet energy gap is a key area of research, as it allows for the tuning of a molecule's photophysical and magnetic properties. nih.govrsc.org For example, introducing a simple Pt complex block into a polymer backbone has been shown to result in a high triplet energy and a small singlet-triplet energy gap, which facilitates intersystem crossing. nih.gov
Paramagnetism and Diamagnetism in Solution and Solid State
The magnetic properties of this compound complexes, specifically whether they are paramagnetic (attracted to a magnetic field) or diamagnetic (repelled by a magnetic field), are a direct consequence of their electronic structure, particularly the presence of unpaired electrons.
Early investigations into "titanocene" were marked by conflicting observations. While some studies reported the synthesis of a green paramagnetic (triplet) form that converted to a brown diamagnetic (singlet) form, others found their samples to be consistently diamagnetic. acs.org This discrepancy was later resolved by the discovery that the experimentally synthesized "titanocene" was, in fact, a dimer. acs.org The dimeric structure explains the observed diamagnetism, as the titanium centers can engage in metal-metal bonding or be bridged by other ligands, leading to the pairing of electron spins. acs.orgscispace.com
The magnetic behavior of these complexes can also be highly dependent on their environment, such as the solvent and their aggregation state. For example, the dimeric complex [{Ti(η5-C5Me5)Cl(μ-Cl)}2] is diamagnetic in its dimeric form. scispace.com However, in aromatic hydrocarbon solutions, it is proposed to exist in equilibrium with a paramagnetic tetramer, [{Ti(η5-C5Me5)(μ-Cl)2}4]. scispace.com Furthermore, in tetrahydrofuran (B95107), this dimer can form a paramagnetic mononuclear species, [Ti(η5-C5Me5)Cl2(thf)]. scispace.com
The nature of the ligands attached to the titanocene framework also plays a crucial role in determining the magnetic properties. For instance, bis(cyclopentadienyl)titanium(III) chloride derivatives are generally paramagnetic compounds that exhibit antiferromagnetic behavior in the solid state. scispace.com In contrast, certain monocyclopentadienyltitanium(III) dichloride complexes have been described as diamagnetic based on NMR and EPR spectroscopy in solution. scispace.com
The following table summarizes the magnetic properties of selected this compound complexes:
| Compound | Magnetic Property | State/Solvent | Reference |
| "Titanocene" (early reports) | Paramagnetic (green form), Diamagnetic (brown form) | Solid State | acs.org |
| Experimentally synthesized "titanocene" | Diamagnetic | Solid State (found to be dimer) | acs.org |
| [{Ti(η5-C5Me5)Cl(μ-Cl)}2] | Diamagnetic | Solid State | scispace.com |
| [{Ti(η5-C5Me5)(μ-Cl)2}4] | Paramagnetic | Aromatic Hydrocarbon Solution | scispace.com |
| [Ti(η5-C5Me5)Cl2(thf)] | Paramagnetic | Tetrahydrofuran Solution | scispace.com |
| [{Ti(η5-C5H5-nRn)2(µ-Cl)}2] | Paramagnetic (antiferromagnetic) | Solid State | scispace.com |
| [{Ti(η5-C5Me4Ph)Cl(µ-Cl)}2] | Diamagnetic | Solution | scispace.com |
| [{Ti(η5-C5(CH2Ph)5)Cl(µ-Cl)}2] | Diamagnetic | Solution | scispace.com |
| [CpTi(cot)] | Paramagnetic | - | researchgate.net |
| [CpTi(cht)] | Diamagnetic | - | researchgate.net |
Reactivity and Mechanistic Investigations of Dicyclopentadienyltitanium Compounds
Single Electron Transfer (SET) Chemistry
The Ti(III) species, such as bis(cyclopentadienyl)titanium(III) chloride ([Cp₂TiCl]), possesses an unpaired d-electron, making it a potent single-electron reducing agent. acs.org This characteristic is the foundation of its extensive use in radical chemistry, offering pathways that are often complementary to traditional two-electron processes. semanticscholar.orgcore.ac.uk The complex, often called the Nugent-RajanBabu reagent, exists as a dimer in the solid state but forms a monomeric, solvent-coordinated species in solutions like tetrahydrofuran (B95107) (THF), which is the active form in these reactions. researchgate.net
The monoelectronic transfer from the Ti(III) center to a substrate initiates a cascade of radical reactions. acs.org This capability has been harnessed for the reduction of a wide array of functional groups under mild conditions. semanticscholar.org A primary application is the reductive opening of epoxides, which proceeds via an inner-sphere electron transfer mechanism. acs.orgscielo.org.mx The Lewis acidic Ti(III) center coordinates to the epoxide oxygen, facilitating the transfer of its single electron. This process is driven by the formation of a strong titanium-oxygen bond. researchgate.net
Beyond epoxides, dicyclopentadienyltitanium(III) chloride can reduce various other functionalities. It is used in the deoxygenation of benzylic and allylic alcohols, Pinacol (B44631) and McMurry couplings of aldehydes and ketones, and the reduction of enones. researchgate.net In conjunction with other metals like magnesium or sodium, titanocene (B72419) dichloride (the Ti(IV) precursor) can be used to reduce organic halides, azo compounds, esters, and aldehydes. acs.org The development of catalytic systems, where the active Ti(III) species is regenerated in situ from Cp₂TiCl₂ using a stoichiometric reductant like manganese or zinc, has significantly enhanced the utility and "green" credentials of these reactions. core.ac.uknii.ac.jp
Table 1: Reductive Applications of this compound(III) Reagents This table is interactive. Users can sort and filter the data.
| Functional Group | Substrate Example | Product Type | Catalyst System | Ref. |
|---|---|---|---|---|
| Epoxide | Styrene (B11656) Oxide | Alcohol / Alkene | Stoichiometric or Catalytic Cp₂TiCl | researchgate.netscielo.org.mx |
| Aldehyde/Ketone | Benzophenone | Pinacol-coupled diol | Stoichiometric Cp₂TiCl | researchgate.net |
| Enone | Cyclohexenone | Allylic Radical Adduct | Stoichiometric Cp₂TiCl | researchgate.net |
| Allylic Alcohol | Cinnamyl Alcohol | Alkene (Deoxygenation) | Stoichiometric Cp₂TiCl | researchgate.net |
| α-Bromoketone | 2-Bromoacetophenone | Ketone (Dehalogenation) | Cp₂TiCl | acs.org |
| Nitro Compound | Nitrobenzene | Aniline | Electrogenerated (C₂H₅)₂Ti⁺ | cmu.edu |
A key feature of this compound-mediated SET chemistry is the generation of carbon-centered radicals. acs.org In the case of epoxides, the electron transfer results in the homolytic cleavage of a C-O bond, producing a β-titanoxy radical intermediate. researchgate.net The fate of this radical intermediate is highly dependent on the reaction conditions and the substrate's structure.
The generated radical can be trapped in several ways:
Hydrogen Atom Abstraction: In the presence of a hydrogen atom donor (e.g., water, 1,4-cyclohexadiene), the radical is protonated to yield an alcohol. researchgate.net
Oxidative Trapping: A second equivalent of [Cp₂TiCl] can trap the radical to form an alkyl-titanium(IV) species. This species can then undergo β-hydride or β-alkoxy elimination to furnish an olefin. acs.orgresearchgate.net
Intramolecular Trapping (Cyclization): If the substrate contains a suitable radical acceptor, such as an alkene, alkyne, or carbonyl group, an intramolecular cyclization can occur. researchgate.netresearchgate.net This strategy has been powerfully applied in the synthesis of complex natural products, enabling the formation of various ring sizes. researchgate.netresearchgate.net
Intermolecular Trapping: The radical intermediate can be trapped by external radical acceptors like acrylates or acrylonitriles, leading to intermolecular carbon-carbon bond formation. researchgate.netthieme-connect.de
Table 2: Examples of Radical Generation and Trapping with Cp₂TiCl This table is interactive. Users can sort and filter the data.
| Radical Source | Radical Intermediate | Trapping Method | Product | Ref. |
|---|---|---|---|---|
| Epoxide | β-titanoxy radical | Intramolecular addition to alkene | Cyclized alcohol/alkene | researchgate.net |
| Epoxide | β-titanoxy radical | Intermolecular addition to acrylonitrile | δ-hydroxynitrile | researchgate.net |
| Epoxide | β-titanoxy radical | H-atom abstraction from D₂O | Deuterated alcohol | acs.org |
| Alkyl Halide | Alkyl radical | Addition to alkene, then trapping with R₃SiCl | Carbosilylated alkane |
The reactions mediated by this compound reagents often exhibit high levels of regioselectivity. semanticscholar.org During the SET-initiated opening of unsymmetrical epoxides, the cleavage occurs to form the more stable, i.e., the more substituted, carbon-centered radical. scielo.org.mx This outcome is mechanistically significant as it is contrary to the regioselectivity observed in traditional acid- or base-catalyzed nucleophilic ring-openings (SN2-type), which favor attack at the less sterically hindered carbon.
This regioselectivity is attributed to the mechanism where the titanocene reagent complexes to the epoxide oxygen, and the subsequent opening of the resulting radical anion adduct is governed by minimizing steric interactions between the bulky metal complex and the substituents on the epoxide. This predictable and alternative regioselectivity provides a powerful tool for synthetic chemists, enabling access to specific isomers that are difficult to obtain through other methods. scielo.org.mx For instance, in the synthesis of the natural product ceratopicanol, a regioselective epoxide opening followed by a 5-exo dig radical cyclization was a key step in forging the core structure. researchgate.net
Ligand Activation and Exchange Reactions
Beyond its SET chemistry, this compound compounds engage in important ligand-based reactions, including activation of C-H bonds via hydrogen abstraction and exchange reactions at the metal center or on the ligands themselves.
Alpha-hydrogen abstraction is a fundamental reaction pathway for certain titanium-alkyl complexes, leading to the formation of titanium alkylidene (or carbene) species, [M=CR₂]. These reactive intermediates are pivotal in olefin metathesis and polymerization catalysis. Research has shown that one-electron oxidation of Ti(III) dialkyl complexes can promote exclusive α-hydrogen abstraction to generate stable terminal titanium alkylidenes. For example, the oxidation of specific (nacnac)Ti(III) and (PNP)Ti(III) diisobutyl complexes with a silver salt cleanly yields the corresponding Ti(IV) alkylidene triflate complexes.
Mechanistic investigations into the reaction between bis(cyclopentadienyl)titanium dichlorides and trimethylaluminum (B3029685) have also shed light on α-hydrogen abstraction processes that are relevant to the mechanism of Ziegler-Natta polymerization. These studies help to elucidate how alkyl groups are transformed at the titanium center, a critical step in polymer chain growth and termination.
This compound complexes can also mediate or undergo transformations involving the cleavage of specific bonds on their ligands. A notable example is the selective hydrolysis of silicon-chlorine (Si-Cl) bonds. In a study involving this compound complexes functionalized with chlorodimethylsilyl groups on the cyclopentadienyl (B1206354) rings, M(η⁵-C₅H₄SiClMe₂)₂Cl₂ (where M=Ti), reaction with a stoichiometric amount of water resulted in the selective hydrolysis of the Si-Cl bonds. This reaction did not affect the Ti-Cl bonds, leading to the formation of a tetramethyldisiloxane-bridged ansa-titanocene derivative, M{(η⁵-C₅H₄)SiMe₂OSiMe₂(η⁵-C₅H₄)}Cl₂. This demonstrates a specific solvolysis reaction occurring at a ligand side-chain, driven by the high reactivity of the Si-Cl bond towards water, while the core titanocene dichloride structure remains intact.
Small Molecule Activation
Low-valent this compound complexes are effective in the activation of small molecules, a process driven by the transfer of electrons from the metal center to the substrate. wikipedia.orgnsf.gov This ability is central to their application in various chemical transformations. The activation process often involves the coordination of the small molecule to the Lewis acidic titanium center, which weakens its internal bonds and facilitates subsequent reactions. wikipedia.orgnsf.gov
This compound compounds have been investigated for their potential in nitrogen fixation, the conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃) and other nitrogen-containing compounds. mdpi.comscispace.comineos.ac.ru The initial reports in this area demonstrated that titanocene derivatives could facilitate the reduction of N₂ to ammonia. mdpi.comacs.org Mechanistic proposals suggest that a dimeric titanium species may act as an intermediate in this process. mdpi.com
Electrochemical studies using titanocene dichloride have shown that it can catalyze the reduction of dinitrogen to ammonia in organic solvents. mdpi.comresearchgate.net The process is thought to involve the formation of a titanocene-dinitrogen complex, which then undergoes reduction. researchgate.net Density functional theory (DFT) calculations suggest that the reaction pathway may proceed through a Cp₂TiClN₂ intermediate. acs.org The efficiency of these systems can be influenced by factors such as the solvent and the presence of redox mediators. mdpi.comresearchgate.net For example, an electrocatalytic system using titanocene dichloride with catechol as a mediator in a THF/MeOH solvent mixture has been shown to produce ammonia. mdpi.com
This compound complexes can react with carbon dioxide (CO₂) through insertion reactions, leading to the formation of new carbon-carbon and carbon-oxygen bonds. acs.orgresearchgate.netacs.org The nature of the resulting products depends on the specific titanocene complex and the reaction conditions. For example, the reaction of certain mono(σ-alkynyl) titanocene(III) complexes with CO₂ can lead to the formation of titanafuranones or titanocene carboxylates via insertion into a titanium-carbon bond. acs.orgresearchgate.net
In some cases, the reaction with CO₂ can lead to reductive disproportionation, producing carbon monoxide (CO) and a carbonate-bridged titanium complex. acs.orgresearchgate.net For instance, Cp₂Ti(CO)₂ reacts with CO₂ to form CO and a tetranuclear carbonate-bridged complex. acs.orgresearchgate.net The insertion of CO₂ into the Ti–C bond of titanacyclopropene rings derived from acetylene (B1199291) complexes has also been observed. acs.org Furthermore, bis(pentafulvene)titanium complexes undergo selective insertion of one equivalent of CO₂ into a Ti–Cexo bond to form titanium carboxylate complexes. acs.org
Lewis Acidity and Catalytic Activation
The titanium center in this compound complexes can act as a Lewis acid, accepting electron density from donor molecules. wikipedia.orgrsc.orgcolab.ws This Lewis acidity is fundamental to their ability to catalyze a variety of organic transformations. The strength of the Lewis acidity can be modulated by the ligands attached to the titanium. For example, the introduction of electron-withdrawing groups can enhance the Lewis acidity of the titanocene center. sci-hub.ru
This compound complexes, particularly cationic species, have been shown to be highly efficient Lewis acid catalysts for various C–C bond-forming reactions. rsc.orgeurekaselect.com For instance, cationic titanocene perfluoroalkyl(aryl)sulfonate complexes exhibit strong Lewis acidity, even greater than that of Sc³⁺, and can catalyze reactions at low catalyst loadings. rsc.org The catalytic activity can be initiated by the in situ activation of precursors like titanocene dichloride. rsc.orgsci-hub.ru The combination of titanocene dichloride with a reducing agent like zinc dust can create a versatile catalytic platform that can behave in either a redox or a Lewis acidic manner, facilitating multicomponent coupling reactions. acs.org
The catalytic cycle often involves the coordination of a substrate to the titanium center, which activates the substrate for subsequent reaction. sci-hub.ru For example, in the synthesis of quinazoline (B50416) derivatives, a catalytically active species, Cp₂Ti(OCH₂CH₃)₂, is formed from the reaction of titanocene dichloride with ethanol, which then catalyzes the condensation reaction. rsc.orgsci-hub.ru
This compound-based Lewis acids have been successfully employed as catalysts in aldol (B89426) reactions and cycloadditions. colab.wseurekaselect.com In these reactions, the titanocene complex activates a carbonyl compound or a diene by coordinating to it, thereby facilitating the nucleophilic attack or the cycloaddition reaction.
For cycloaddition reactions, titanocene complexes can catalyze formal [2+2+2] cycloadditions of arynes and alkynes to synthesize highly substituted naphthalene (B1677914) products. nih.gov The mechanism is proposed to involve a low-valent titanium(II) species that mediates the coupling of the unsaturated substrates. nih.gov The steric and electronic properties of both the titanocene catalyst and the substrates play a crucial role in the efficiency and selectivity of these reactions. nih.gov
Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions (e.g., Reformatsky-type Coupling)
This compound complexes, particularly those in the Ti(III) oxidation state like titanocene(III) chloride, are effective promoters of Reformatsky-type reactions. wikipedia.orgorganic-chemistry.org The classical Reformatsky reaction involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to generate β-hydroxy esters. byjus.com The titanium-mediated variant extends this utility, notably to the coupling between α-halo ketones and aldehydes. nih.gov
This catalytic transformation provides β-hydroxy ketones under mild and neutral conditions, which are compatible with a variety of functional groups that might not be tolerated by more reactive organometallics like Grignard reagents. nih.govresearchgate.net The reaction is typically catalyzed by a low-valent titanocene species, often generated in situ. The catalytic cycle is proposed to involve the formation of a bis(cyclopentadienyl)titanium enolate as a key intermediate. nih.govresearchgate.net This enolate then acts as the nucleophile, adding to the carbonyl group of the aldehyde to form the C-C bond.
The mechanism commences with the reduction of a Ti(IV) precursor, such as titanocene dichloride (Cp₂TiCl₂), to an active Ti(III) species. This Ti(III) complex then reacts with the α-halo ketone via a single-electron transfer (SET) to generate a titanium enolate and a halogen radical. This enolate then adds to the aldehyde. Research has demonstrated the viability of this method for a range of substrates. nih.gov
| α-Halo Ketone | Aldehyde | Product (β-Hydroxy Ketone) | Yield (%) |
|---|---|---|---|
| 2-chloro-1-phenylethanone | Benzaldehyde | 3-hydroxy-1,3-diphenylpropan-1-one | 85 |
| 2-chloro-1-phenylethanone | 4-chlorobenzaldehyde | 3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one | 82 |
| 2-chloro-1-phenylethanone | Cyclohexanecarboxaldehyde | 1-cyclohexyl-3-hydroxy-1-phenylpropan-1-one | 75 |
| 2-bromocyclohexanone | Benzaldehyde | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 78 |
Data sourced from studies on Ti-catalyzed Reformatsky-type couplings. nih.gov
Beyond the classical carbonyl addition, titanocene-catalyzed reactions also facilitate the formation of carbon-heteroatom bonds, often proceeding through radical intermediates generated by the single-electron transfer ability of Ti(III) complexes. nih.gov
Organometallic Rearrangements and Cyclization Reactions
This compound compounds are instrumental in promoting various rearrangement and cyclization reactions, providing pathways to complex cyclic and macrocyclic architectures that are otherwise difficult to access.
Intramolecular Reductive Coupling
Low-valent titanium reagents, often generated from precursors like titanocene dichloride, are renowned for their ability to mediate the intramolecular reductive coupling of two carbonyl groups (a McMurry reaction). thieme-connect.deresearchgate.net This reaction is a powerful method for synthesizing cyclic and macrocyclic alkenes from acyclic dicarbonyl compounds, such as dialdehydes or diketones. researchgate.net The reaction typically proceeds via the in situ formation of a low-valent titanium species which reductively couples the carbonyls, ultimately eliminating the oxygen atoms to form a new carbon-carbon double bond. researchgate.net
The mechanism is believed to involve initial single-electron transfer from the low-valent titanium to the carbonyl groups, forming ketyl radicals. These radicals then dimerize on the metal surface to form a titanium-bound pinacolate intermediate. Subsequent deoxygenation by the titanium reagent yields the alkene product. This methodology has been successfully applied to the synthesis of strained rings and large macrocycles. thieme-connect.deresearchgate.net
| Dicarbonyl Substrate | Product | Yield (%) |
|---|---|---|
| 1,10-decanedial | Cyclodecene | ~80 |
| 1,12-dodecanedial | Cyclododecene | ~85 |
| 2,2'-diacetyldiphenyl | 9,10-dimethylphenanthrene | ~90 |
| 1,4-dibenzoylbutane | 1,2-diphenylcyclohexene | ~75 |
Representative yields for McMurry-type intramolecular couplings. thieme-connect.de
Furthermore, titanocene-catalyzed reductive cyclizations of enones have been developed, providing stereoselective access to cyclic alcohols. wikipedia.org These reactions highlight the versatility of titanocene complexes in constructing cyclic systems through various mechanistic pathways. wikipedia.orgresearchgate.net
Beta-Hydride Elimination Pathways
Beta-hydride elimination is a fundamental process in organometallic chemistry where an alkyl group bonded to a metal center is converted into a metal hydride and an alkene. wikipedia.orgilpi.com This reaction requires the alkyl ligand to have a hydrogen atom on the carbon atom beta to the metal, and the metal complex must possess a vacant coordination site cis to the alkyl group. wikipedia.orglibretexts.org
In the context of this compound chemistry, β-hydride elimination is a crucial and often competing reaction pathway. For instance, in reactions involving the formation of titanocene alkyl intermediates, subsequent β-hydride elimination can occur if the conditions are met. This process is observed as a termination step in certain radical reactions catalyzed by titanocene(III) chloride. nih.gov After a radical generated from an epoxide opening is trapped by a second equivalent of Cp₂TiCl to form an alkyl-titanium(IV) species, this intermediate can undergo β-hydride elimination to generate an olefin product. wikipedia.org
This pathway is also central to the mechanism of certain polymerization and oligomerization reactions. Mechanistic studies on the dimerization of ethylene (B1197577) catalyzed by mono(cyclopentadienyl)titanium complexes suggest that the process does not proceed via a metallacyclopentane intermediate but rather through a Cossee-type mechanism involving insertion followed by β-hydride elimination to generate the 1-butene (B85601) product and a titanium-hydride intermediate. researchgate.net Similarly, the dehydropolymerization of amine-boranes catalyzed by trivalent titanocene alkyls and hydrides is proposed to proceed via a bond-metathesis/β-hydride elimination mechanism. nih.govacs.org
The propensity for a titanocene alkyl complex to undergo β-hydride elimination is influenced by several factors, including the steric bulk of the ligands and the presence of agostic interactions, where a C-H bond on a ligand interacts with the electron-deficient metal center. researchgate.net The formation of β-agostic species can precede the elimination step. researchgate.net Understanding and controlling this elimination pathway is critical for directing the outcome of many titanium-mediated transformations.
Catalytic Applications of Dicyclopentadienyltitanium Complexes
Olefin Polymerization and Copolymerization
Dicyclopentadienyltitanium complexes are pivotal in the polymerization of a variety of olefins, ranging from simple alpha-olefins like ethylene (B1197577) and propylene (B89431) to more complex cyclic olefins and styrenic monomers. Their catalytic activity and the properties of the resulting polymers are highly dependent on the specific structure of the titanium complex and the reaction conditions employed.
The evolution of olefin polymerization has been significantly marked by the development of Ziegler-Natta and metallocene catalysts. Traditional Ziegler-Natta catalysts, typically heterogeneous systems composed of a transition metal halide (like titanium tetrachloride) and an organoaluminum compound, revolutionized the polymer industry by enabling the production of stereoregular polymers such as isotactic polypropylene. beilstein-journals.org However, these catalysts often possess multiple active sites, leading to polymers with broad molecular weight distributions.
Metallocene catalysts, including those based on this compound, represent a more advanced, single-site catalyst system. acs.org These homogeneous catalysts, when activated by a cocatalyst, offer a well-defined active center. This single-site nature allows for the production of polymers with narrow molecular weight distributions (polydispersity index, Mw/Mn, close to 2.0) and uniform comonomer incorporation. acs.org The bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2) in combination with an alkylaluminum chloride, for instance, was an early example of a soluble catalyst for ethylene polymerization. mdpi.com The discovery that methylaluminoxane (B55162) (MAO) could effectively activate these metallocene complexes was a major breakthrough, significantly enhancing their catalytic activity. beilstein-journals.org
This compound complexes have shown remarkable stereoselectivity in the polymerization of styrene (B11656). While early Ziegler-Natta systems based on TiCl4 could produce isotactic polystyrene (iPS), certain half-sandwich titanocenes, such as CpTiCl3, when activated with MAO, exhibit high activity and selectivity for the syndiospecific polymerization of styrene, yielding syndiotactic polystyrene (sPS). researchgate.netppor.az This stereochemical control is highly dependent on the ligand environment of the titanium center. For instance, mono-cyclopentadienyl titanium complexes are generally more effective for syndiospecific polymerization than their bis-cyclopentadienyl counterparts. researchgate.net
The mechanism involves a complex interplay between the catalyst, cocatalyst, and the incoming monomer, where the structure of the cyclopentadienyl (B1206354) ligand and other ancillary ligands dictates the stereochemistry of the polymer chain. mdpi.com Supported versions of these catalysts, for example, by immobilizing a pre-activated indenyl titanium trichloride (B1173362)/MAO system on silica, have been developed to create more industrially viable heterogeneous catalysts for sPS production. rsc.org
The versatility of this compound catalysts extends to the production of high-performance polyolefins and elastomers with tailored properties. By copolymerizing ethylene with α-olefins such as 1-octene, 1-hexene, or 1-butene (B85601), polyolefin elastomers (POEs) with excellent mechanical and elastomeric properties can be synthesized. ppor.azmdpi.com Half-titanocene complexes have proven to be particularly efficient in this regard. mdpi.com
Furthermore, these catalysts are capable of copolymerizing ethylene with cyclic olefins like norbornene (NBE) and tetracyclododecene (TCD), leading to the formation of cyclic olefin copolymers (COCs). epo.orgnih.gov These materials are amorphous thermoplastics with high glass transition temperatures (Tg), excellent transparency, and good chemical resistance, making them suitable for a variety of high-tech applications. For example, certain ketimide-modified half-titanocenes have demonstrated superior catalytic activities for ethylene/NBE copolymerization, producing high molecular weight copolymers with high NBE content. nih.gov
The development of cyclopentadienyl-amidinato titanium catalysts has led to the commercial production of high-performance EPDM (ethylene-propylene-diene monomer) rubbers, marketed as Keltan ACE™. researchgate.net These catalysts exhibit high activity and allow for the production of EPDM with a broad range of compositions and molecular weight distributions in a single reactor.
| Catalyst System | Monomers | Polymer Produced | Key Features |
| Cp2TiCl2 / Alkylaluminum chloride | Ethylene | Polyethylene (B3416737) | Soluble catalyst, moderate activity. mdpi.com |
| CpTiCl3 / MAO | Styrene | Syndiotactic Polystyrene (sPS) | High syndiospecificity. researchgate.netppor.az |
| Indenyltitanium trichloride / MAO / Silica | Styrene | Syndiotactic Polystyrene (sPS) | Heterogeneous catalyst with high productivity. rsc.org |
| Cp*TiCl2(N=CtBu2) / MAO | Ethylene / Norbornene | Cyclic Olefin Copolymer (COC) | High activity and high norbornene incorporation. nih.gov |
| Cyclopentadienyl-amidinato titanium complexes | Ethylene / Propylene / Diene | EPDM Rubber (Keltan ACE™) | High-performance elastomer with diverse structures. researchgate.net |
| Half-titanocene complexes / MAO | Ethylene / α-Olefins | Polyolefin Elastomers (POEs) | Excellent mechanical and elastomeric properties. ppor.azmdpi.com |
The activation of this compound procatalysts is crucial for their polymerization activity. Methylaluminoxane (MAO) is a widely used cocatalyst that activates metallocene dichlorides by alkylation of the titanium center followed by abstraction of a chloride or alkyl group to generate a cationic, coordinatively unsaturated active species. beilstein-journals.org While highly effective, MAO is typically required in large excess relative to the titanium complex.
Boron-based activators, such as tris(pentafluorophenyl)borane, B(C6F5)3, and its derivatives, have emerged as highly efficient, stoichiometric activators. researchgate.net These boranes can abstract an alkyl group from a pre-alkylated titanocene (B72419) to form a weakly coordinating anion, leaving a cationic titanium active center. For instance, the reaction of Cp*TiMe3 with B(C6F5)3 generates a cationic species that can initiate styrene polymerization. researchgate.net The choice of cocatalyst can significantly influence the catalytic activity, polymer properties, and even the type of polymerization (e.g., syndiospecific vs. atactic).
While often associated with coordination polymerization, this compound complexes can also initiate cationic polymerization, particularly for cyclic olefins like dicyclopentadiene (B1670491) (DCPD). A multicomponent catalytic system based on bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2) and diethylaluminum chloride (Et2AlCl) has been shown to polymerize DCPD. mdpi.com The application of an excess of the aluminum component is key, as it leads to the formation of stable, charged blue-colored complexes that are the true initiators of the cationic polymerization process. mdpi.com This method provides a pathway to polydicyclopentadiene (PDCPD), a polymer known for its high impact resistance and chemical corrosion resistance. rsc.org
Under specific conditions, this compound-based catalysts can facilitate living polymerization, a process characterized by the absence of chain termination and chain transfer reactions. This allows for the synthesis of polymers with precisely controlled molecular weights and narrow molecular weight distributions, as well as the production of block copolymers.
For example, the copolymerization of ethylene and styrene catalyzed by the (cyclopentadienyl)(ketimide)titanium(IV) complex Cp*TiCl2(N=CtBu2) in the presence of MAO has been shown to proceed in a living manner. This living nature was maintained under various conditions, demonstrating the robustness of the catalytic system. Similarly, cis-specific living polymerization of 1,3-butadiene (B125203) has been achieved using substituted cyclopentadienyltitanium trichloride complexes with MAO, yielding polybutadienes with very narrow molar mass distributions (Mw/Mn = 1.04–1.05). ppor.az
Ring-Opening Metathesis Polymerization (ROMP)
This compound complexes, in conjunction with co-catalysts, have been utilized to initiate the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins. This method provides a pathway to polymers with unique properties. A notable example is the polymerization of dicyclopentadiene (DCPD) using a catalytic system composed of bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2) and diethylaluminum chloride (Et2AlCl). beilstein-journals.org The mechanism is proposed to proceed through the formation of a titanium carbene or a titanacyclobutane intermediate, which propagates the polymerization. beilstein-journals.org
Table 2: this compound-Catalyzed Ring-Opening Metathesis Polymerization
| Monomer | Catalyst System | Polymer | Key Findings | Reference |
|---|---|---|---|---|
| Dicyclopentadiene (DCPD) | Cp2TiCl2 / Et2AlCl | Polydicyclopentadiene (PDCPD) | The catalyst system effectively initiates the ROMP of DCPD. The resulting polymer can undergo subsequent oxidation and structuring. | beilstein-journals.org |
| Norbornene Derivatives | Ruthenium-based Grubbs' catalyst (for comparison) | Polynorbornene Derivatives | ROMP is a versatile method for creating low-density polymer aerogels. | rsc.orgximo-inc.comrsc.org |
Catalytic Epoxide Opening and Functionalization
Titanocene(III) chloride, often generated in situ, is a powerful reagent for the regioselective ring-opening of epoxides. This transformation proceeds via a radical mechanism initiated by a single-electron transfer from the titanium(III) center to the epoxide. wikipedia.org This process generates a carbon-centered radical and a titanium(IV) alkoxide. The fate of the radical intermediate can be controlled by the reaction conditions and the presence of trapping agents, leading to a variety of functionalized products. wikipedia.orgresearchgate.net This method offers a complementary approach to traditional nucleophilic epoxide opening, often providing access to the anti-Markovnikov product. wikipedia.org
Table 3: Catalytic Epoxide Opening and Functionalization with this compound Complexes
| Epoxide Substrate | Catalyst System | Trapping Agent/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|---|
| General Epoxides | Cp2TiCl | 1,4-Cyclohexadiene, tBuSH, Water | Alcohol | Anti-Markovnikov regioselectivity. | wikipedia.org |
| Epoxygermacrolides | Cp2TiCl | Intramolecular cyclization | Eudesmanolides | Radical cyclization is facilitated by the Ti(III) reagent. | mdpi.com |
| Epoxides with appended activated olefins | Cp2TiCl | Intramolecular cyclization | 1,3-Disubstituted carbocycles | Good yields and diastereoselectivity in endo-trig cyclizations. | researchgate.net |
| General Epoxides | Cp2TiCl | - | Olefin | β-hydride elimination or dehydration of the intermediate leads to an olefin. | wikipedia.org |
| Styrene Oxide | Cp2TiCl / H2O | Water | 1-Phenylethane-1,2-diol | A green and sustainable method for epoxide reduction. | acs.org |
Photopolymerization Initiators and Mechanisms
This compound complexes, especially titanocene dichloride, have garnered significant attention as highly efficient photoinitiators for various polymerization reactions. A key advantage is their ability to be activated by visible light, which is less damaging and allows for deeper penetration into the polymerizing medium compared to UV light. researchgate.netrsc.org
Free Radical Photopolymerization Systems
In free radical polymerization, titanocenes can act as high-performance additives. For instance, bis(cyclopentadienyl)titanium dichloride, when added to a Type I photoinitiator like 2,2-dimethoxy-2-phenylacetophenone, can reduce oxygen inhibition, a common issue in radical polymerizations. researchgate.net Upon irradiation, titanocenes can undergo homolytic cleavage to generate radicals that initiate the polymerization of monomers such as acrylates and methacrylates. vot.plnih.gov
Cationic Photopolymerization Systems
This compound complexes are also effective in initiating cationic polymerization. A notable system involves the use of a titanocene derivative, a silane (B1218182) (e.g., tris(trimethylsilyl)silane), and an onium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate). researchgate.net This multi-component system is particularly efficient for the ring-opening polymerization of epoxides and the polymerization of vinyl ethers. researchgate.netnih.govnih.govvot.plnih.gov The mechanism involves the generation of silyl (B83357) radicals which are then oxidized by the onium salt to produce silylium (B1239981) cations, the species that initiate the cationic polymerization. researchgate.net
Visible-Light-Induced Polymerization Methodologies
A significant area of research focuses on the use of this compound complexes in visible-light-induced polymerization. These systems offer several advantages, including the use of safer, low-energy light sources like household LED bulbs. researchgate.net The combination of a titanocene, a silane, and an onium salt has been shown to be a potent photoinitiating system under visible light, achieving high conversion rates even in aerated conditions, which is a considerable advantage over many traditional photopolymerization systems. researchgate.netresearchgate.net This is attributed to the efficient generation of initiating radicals and the subsequent reactions that are not significantly hampered by the presence of oxygen.
Table 4: this compound-Based Photopolymerization Systems
| Polymerization Type | Monomer(s) | Photoinitiating System | Light Source | Key Features | Reference |
|---|---|---|---|---|---|
| Free Radical | Acrylates, Methacrylates | Cp2TiCl2 / Type I Photoinitiator | UV Light | Reduced oxygen inhibition. | researchgate.net |
| Free Radical | Methyl methacrylate, Styrene | Diphenyltitanocene | - | Initiates polymerization. | vot.pl |
| Cationic (Free Radical Promoted) | Epoxide monomer (EPOX) | Cp2TiCl2 / tris(trimethylsilyl)silane (B43935) / Diphenyliodonium hexafluorophosphate | Visible Light (λ > 400 nm), Xe lamp, diode laser, LED bulb | Highly efficient in aerated conditions (almost 100% conversion). | researchgate.net |
| Cationic | Cyclohexene oxide, Butyl vinyl ether, N-vinyl carbazole | Fluorinated titanocene (Irgacure 784) / Onium salt | Visible Light | Effective for both cyclic ethers and vinyl monomers. | researchgate.net |
Miscellaneous Organic Transformations Mediated by this compound Catalysts
Beyond well-defined applications like polymerization and standard reductions, this compound complexes, often referred to as titanocenes, serve as versatile catalysts for a range of other valuable organic transformations. These reactions often leverage the ability of low-valent titanium species, typically Ti(III) generated in situ from titanocene dichloride, to act as single-electron transfer (SET) agents. This capability facilitates the formation of radical intermediates, which can then participate in various bond-forming events.
Reductive Cyclization and Annulation Reactions
This compound catalysts have proven effective in mediating the reductive cyclization of various functionalized substrates. A notable example is the reductive cyclization of enones, which proceeds in a stereoselective manner to yield the corresponding alcohols. wikipedia.orgwordpress.com Similarly, the cyclization of epoxyketones can be achieved. Titanocene(III)-catalyzed reductive cyclization of epoxides that are tethered to anilines and aminopyridines promotes a radical annulation to form 3,3-disubstituted indolines and azaindolines. nih.gov This transformation is typically carried out using titanocene dichloride as a precatalyst with a stoichiometric reductant like manganese metal. nih.gov
Another significant application is the intramolecular radical cyclization of epoxynitriles, mediated by titanocene(III) chloride, to produce β-hydroxycycloalkanones. thieme-connect.com This method is particularly noteworthy for its ability to form cyclobutanones and cycloheptanones, which are often challenging to synthesize via other routes. thieme-connect.com The regioselectivity of the initial epoxide ring opening is a key feature of these titanocene-catalyzed radical reactions. thieme-connect.comrsc.org
Epoxide Opening and Subsequent C-C Bond Formation
The ability of titanocene(III) complexes to homolytically open epoxide rings at the less substituted carbon generates a radical intermediate that can be trapped in various ways. rsc.orgwikipedia.org This reactivity forms the basis for several useful carbon-carbon bond-forming reactions. For instance, the radical generated from the epoxide can be added to α,β-unsaturated carbonyl compounds, leading to the formation of δ-lactones, hydroxy esters, and hydroxy nitriles.
Furthermore, a titanocene-catalyzed reductive domino reaction between trifluoromethyl-substituted alkenes and epoxides has been developed to synthesize gem-difluorobishomoallylic alcohols. organic-chemistry.org This process involves a Ti(III)-mediated radical epoxide ring opening followed by an allylic defluorinative cross-coupling. organic-chemistry.org The development of titanocene-catalyzed epoxide hydrosilylation offers a sustainable and highly regioselective alternative to the traditional hydroboration/oxidation sequence for the anti-Markovnikov hydration of olefins. bohrium.com
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield (%) | Reference |
| Epoxides tethered to anilines | - | Cp₂TiCl₂ / Mn | 3,3-disubstituted indolines | - | nih.gov |
| Epoxynitriles | - | Cp₂TiCl₂ / Zn | β-hydroxycycloalkanones | High | thieme-connect.com |
| Trifluoromethyl-substituted alkenes | Epoxides | Cp₂TiCl₂ | gem-difluorobishomoallylic alcohols | Moderate to Good | organic-chemistry.org |
| Epoxides | α,β-unsaturated carbonyls | Cp₂TiCl₂ | δ-lactones, hydroxy esters/nitriles | High | |
| Epoxides | Allyl sulfones | Cp₂TiCl₂ | Homoallylic alcohols with quaternary carbons | - | nih.gov |
Hydroboration and Related Additions
This compound complexes also catalyze the hydroboration of various unsaturated functional groups. Titanocene bis(catecholborane) has been shown to effectively catalyze the hydroboration of carbonyl compounds like aryl aldehydes and ketones with pinacolborane, producing alcohols in good yields after hydrolysis. acs.orgwpmucdn.comacs.org A key advantage of this system is its chemoselectivity for C=O bonds over C=C bonds. wpmucdn.comacs.org Mechanistic studies suggest that the reaction proceeds through titanium metallacycle intermediates. acs.orgwpmucdn.com The catalytic hydroboration of alkynes and alkenes, such as vinylarenes, has also been investigated, with the reaction kinetics providing insight into the mechanism involving borane (B79455) complexes as key intermediates. berkeley.eduumd.edu
Cross-Coupling and C-H Activation
While less common than for other transition metals like palladium, this compound complexes have been explored in cross-coupling reactions. For example, bis(cyclopentadienyl)diaryltitanium compounds can undergo a palladium-catalyzed Sonogashira-type cross-coupling reaction with terminal alkynes. mdpi.com In this reaction, the aryltitanium reagent acts as an electrophilic partner. mdpi.com Additionally, research into C-H activation catalyzed by titanium complexes is an emerging area, with the potential to offer new, atom-economical synthetic routes. researchgate.netprinceton.educonsensus.app
Ligand Engineering and Structure Activity Relationship Studies
Rational Design of Cyclopentadienyl (B1206354) Ligand Architectures
The cyclopentadienyl (Cp) ligand is a cornerstone of titanocene (B72419) chemistry. Its electronic and steric properties can be precisely modulated through the introduction of various substituents, profoundly influencing the reactivity and selectivity of the resulting titanium complex.
Steric and Electronic Effects of Substituents on Cyclopentadienyl Rings
The introduction of substituents onto the cyclopentadienyl rings offers a powerful tool for tuning the properties of titanocene complexes. Both the steric bulk and the electronic nature of these substituents play crucial roles in determining the catalytic behavior of the metal center. unt.eduosti.gov
Sterically demanding substituents on the Cp ring can provide kinetic stabilization to the resulting metallocene. unt.eduosti.gov For instance, the use of di-tert-butylcyclopentadienyl ligands has been shown to create a sterically hindered environment around the titanium atom, leading to the isolation of a kinetically stable, base-free titanocene. unt.edu This steric shielding can also influence the reactivity of the complex with small molecules. unt.edu
The electronic effects of substituents are equally significant. Electron-donating groups, such as alkyl groups, increase the electron density on the titanium center, which can, in turn, affect the rates of key catalytic steps like oxidative addition. tandfonline.com Conversely, electron-withdrawing groups can alter the electronic landscape of the Cp ligand's π-electron system and its interaction with the metal orbitals. unt.eduosti.gov However, the relationship between electronic effects and reaction rates is not always straightforward. In some cases, opposing steric and electronic effects from substituted cyclopentadienyl ligands can lead to a situation where the rate constants for a reaction remain essentially identical despite different substituents. tandfonline.com
A systematic study of various substituted titanocene dicarbonyl complexes revealed that while the electronic effects of the substituents on the cyclopentadienyl ligands could be evaluated using techniques like infrared spectroscopy and X-ray photoelectron spectroscopy, no direct correlation with the pseudo-first-order rate constants for their reaction with chloroform (B151607) was observed. tandfonline.com This suggests a complex interplay of factors where steric and electronic effects may counteract each other. tandfonline.com
The following table summarizes the impact of different substituents on the cyclopentadienyl ring on the properties of titanocene complexes:
| Substituent Type | Effect on Titanocene Complex | Research Finding |
| Bulky Alkyl Groups (e.g., tert-butyl) | Increased kinetic stability | The use of di-tert-butylcyclopentadienyl ligands allowed for the isolation of a stable, base-free titanocene. unt.edu |
| Electron-Donating Groups (e.g., alkyl) | Increased electron density on the metal center | Can influence the rate of oxidative addition reactions. tandfonline.com |
| Electron-Withdrawing Groups | Altered π-electron system of the Cp ligand | Affects the interaction between the ligand and metal orbitals. unt.eduosti.gov |
Ansa-Bridged Metallocene Systems
To exert greater control over the geometry and reactivity of titanocene catalysts, the concept of ansa-metallocenes was introduced. In these systems, the two cyclopentadienyl rings are linked by a bridging group, which restricts their rotation and fixes the angle between them. mdpi.comresearchgate.net This structural constraint has a profound impact on the catalytic properties, particularly in polymerization reactions. ippi.ac.iracs.orgresearchgate.net
The nature of the bridge in ansa-titanocenes significantly influences catalytic activity and the properties of the resulting polymers, such as molecular weight and tacticity. researchgate.net The bridge constrains the structure, creating a more open coordination space for the incoming monomer, which can lead to enhanced comonomer incorporation in copolymerization reactions. ippi.ac.ir For example, ansa-metallocenes generally exhibit better α-olefin incorporation during ethylene (B1197577)/α-olefin copolymerization compared to their unbridged counterparts. ippi.ac.ir
A notable example is the constrained geometry catalyst (CGC), an ansa-(cyclopentadienyl)(amido)titanium complex, which demonstrates highly efficient α-olefin incorporation. ippi.ac.ir The design of these bridged systems allows for the synthesis of copolymers with narrow molecular weight distributions and uniform comonomer incorporation. researchgate.net The synthesis of ansa-titanocenes can be achieved through various methods, including the metalation of a bridged, achiral ligand, which can lead to different isomers such as meso and racemic-dl forms. mdpi.com
The following table provides examples of ansa-bridged titanocene systems and their key characteristics:
| Ansa-Bridge | Key Feature | Impact on Catalysis |
| Ethylene bridge (-CH2CH2-) | Increased rigidity | Influences polymerization activity and polymer properties. researchgate.net |
| Sila-bridge (-SiMe2-) | Constrained geometry | Leads to highly efficient α-olefin incorporation. ippi.ac.ir |
Half-Metallocene (Monocyclopentadienyl) Titanium Complexes
In addition to traditional bis(cyclopentadienyl)titanium systems, half-metallocene or monocyclopentadienyltitanium complexes have emerged as a versatile class of catalysts. acs.orgillinois.eduresearchgate.net These complexes, which feature a single cyclopentadienyl ligand, often exhibit unique reactivity and catalytic performance, particularly in olefin polymerization and oligomerization. acs.orgillinois.eduresearchgate.netmdpi.comacs.orgbohrium.com
The synthesis of monocyclopentadienyltitanium(II) complexes, such as CpTiCl(dmpe)₂, has been achieved through the reduction of titanium(IV) or titanium(III) precursors in the presence of phosphine (B1218219) ligands. acs.orgillinois.eduresearchgate.net These complexes have been shown to be active catalysts for the oligomerization of ethylene to 1-butene (B85601) and its subsequent trimers. acs.orgillinois.eduresearchgate.net The steric crowding in these formally eight-coordinate complexes can lead to unusually long metal-ligand distances. acs.orgillinois.edu
The catalytic activity of half-titanocenes can be significantly influenced by the nature of the cyclopentadienyl ligand and the other ancillary ligands present. For instance, in the syndiospecific polymerization of styrene (B11656), the catalytic activity of half-titanocenes containing an aryloxo ligand is highly dependent on the substituents on the cyclopentadienyl ring. acs.org Similarly, the choice of the cyclopentadienyl ligand can be a key factor in modifying a catalyst's efficiency for either ethylene polymerization or syndiospecific styrene polymerization. acs.org
Influence of Ancillary Ligands on Catalytic Activity and Selectivity
Beyond the cyclopentadienyl ring, the ancillary ligands—those other than Cp bound to the titanium center—play a pivotal role in dictating the catalytic activity and selectivity of dicyclopentadienyltitanium complexes. The ability to tune the properties of these ligands provides another layer of control in catalyst design.
Tunable Electronic and Steric Properties of Ancillary Ligands
The electronic and steric properties of ancillary ligands can be systematically varied to modulate the performance of titanocene-based catalysts. mdpi.comresearchgate.net In half-titanocene systems, anionic donor ligands such as aryloxides, ketimides, and amides have a profound influence on polymerization reactions. mdpi.comacs.orgmdpi.comresearchgate.net
For example, in the copolymerization of ethylene and styrene, the composition of the resulting copolymer, the degree of styrene incorporation, and the polymer microstructure are all highly dependent on the anionic donor ligand employed. mdpi.com Modified half-titanocenes containing aryloxo ligands have been found to be particularly effective catalyst precursors for the synthesis of ethylene/styrene copolymers. mdpi.com The catalytic activity and styrene incorporation are affected by both the cyclopentadienyl ligand and the anionic donor ligand. mdpi.com
Theoretical studies using density functional theory (DFT) have further elucidated the influence of ancillary ligands. mdpi.comresearchgate.net For instance, investigations into ethylene polymerization catalyzed by half-titanocenes with different ancillary groups have shown that the nature of the ligand, such as a phenoxy versus a ketimide ligand, can significantly impact the catalytic activity. mdpi.comresearchgate.net The presence of an electronegative atom like oxygen in a phenoxy ligand can affect the energy barrier for the initiation stage of polymerization. researchgate.net
The following table highlights the effect of different ancillary ligands on the catalytic performance of titanocene complexes:
| Ancillary Ligand Type | Example | Influence on Catalysis |
| Aryloxo | O-2,6-iPr₂C₆H₃ | Effective for ethylene/styrene copolymerization, influencing activity and styrene incorporation. mdpi.comacs.org |
| Ketimide | N=CtBu₂ | Shows moderate catalytic activities in ethylene/styrene copolymerization. mdpi.com |
| Iminoimidazolidide | [1,3-(2',6'-Me₂C₆H₃)₂(CH₂N)₂C=N]⁻ | Highly efficient for olefin polymerization when activated with a Lewis acid. bohrium.com |
Role of Lewis Acidity and Redox Properties in Catalytic Performance
The Lewis acidity and redox properties of titanocene complexes are fundamental to their catalytic function, particularly in radical reactions and multicomponent couplings. chemistryviews.orglookchem.comnih.gov These properties can be effectively tailored by the choice of ancillary ligands. chemistryviews.org
The Lewis acidity of a titanocene complex can be enhanced through various strategies. For instance, the in situ activation of titanocene dichloride with m-phthalic acid and an alcohol solvent can lead to the formation of a more Lewis acidic half-titanocene species. researchgate.net This enhanced Lewis acidity can be beneficial for certain catalytic transformations. researchgate.net
The redox potential of titanocene complexes can be tuned by modifying the ancillary ligands. chemistryviews.orgnih.gov For example, the use of sulfonate and carboxylate ligands instead of the more common halides can alter the redox properties and Lewis acidity of the complex. chemistryviews.org Titanocene(III) mesylate, for instance, has been identified as a stable and selective catalyst due to its optimal balance of redox properties and low Lewis acidity. chemistryviews.org This tunability is crucial for developing efficient catalysts for single-electron transfer reactions. chemistryviews.org
In the context of multicomponent coupling reactions, titanocene catalysts can operate through a relay of redox and Lewis acid catalysis. lookchem.comnih.gov A titanocene/zinc catalytic system can generate zinc acetylides from iodoalkynes for subsequent nucleophilic additions to aldehydes. The intermediate propargylic alkoxides can then be trapped and undergo further reaction, demonstrating the bifunctional nature of the catalyst system. nih.gov
The following table summarizes the key aspects of Lewis acidity and redox properties in titanocene catalysis:
| Property | Modulation Strategy | Impact on Catalysis |
| Lewis Acidity | In situ activation with carboxylic acids | Enhanced catalytic activity for certain reactions. researchgate.net |
| Redox Potential | Variation of ancillary ligands (e.g., sulfonates, carboxylates) | Tailors the catalyst for specific single-electron transfer reactions. chemistryviews.orgnih.gov |
| Redox and Lewis Acid Relay | Use of a bifunctional titanocene/zinc system | Enables multicomponent coupling reactions through sequential bond formations. lookchem.comnih.gov |
Computational Design of this compound Catalysts
The rational design of this compound catalysts has been significantly advanced through the use of computational chemistry. mdpi.com These theoretical approaches allow for an in-depth understanding of reaction mechanisms at the molecular level, enabling the prediction of catalytic activity and selectivity. This, in turn, guides the synthesis of new, more efficient catalysts, saving considerable time and experimental resources. mdpi.comrsc.org The primary methods employed in the computational design of these catalysts are first-principles and data-driven approaches. d-nb.info
First-principles methods, particularly Density Functional Theory (DFT), are at the forefront of computational catalyst design. d-nb.info DFT calculations are used to model the electronic structure of the catalyst and substrate molecules, allowing for the investigation of reaction pathways, the identification of transition states, and the calculation of activation energies. rsc.orgcore.ac.uk This information provides fundamental insights into the catalytic cycle, including key steps such as monomer insertion, chain propagation, and chain termination. mdpi.comresearchgate.net For instance, DFT studies have been instrumental in elucidating the Cossee-Arlman mechanism for olefin polymerization catalyzed by titanocene systems. researchgate.net
Data-driven approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, represent another powerful tool in catalyst design. longdom.orgunibas.it In this method, a statistical model is built to correlate the structural or quantum-chemical properties of a series of catalysts with their experimentally determined activities. d-nb.info This model can then be used to predict the performance of novel, unsynthesized catalyst candidates. Molecular field analysis, a 3D-QSAR technique, has been successfully applied to half-titanocene complexes to create a design guideline for optimizing single-site olefin polymerization catalysts. rsc.org
A key aspect of the computational design process is the ability to systematically modify the catalyst structure in silico and evaluate the resulting effect on its performance. This is particularly relevant for this compound complexes, where the electronic and steric properties of the cyclopentadienyl ligands and other ancillary ligands can be fine-tuned to control the catalyst's behavior. mdpi.com For example, DFT calculations have shown that introducing electron-donating substituents on the cyclopentadienyl ring can influence the rate of chain transfer relative to chain growth in styrene polymerization. mdpi.com Similarly, the nature of the ancillary ligands, such as phenoxy or ketimide groups in half-titanocenes, has a crucial impact on the catalytic activity for ethylene polymerization, a phenomenon that has been rationalized through DFT studies. mdpi.com
The predictive power of computational models is continually improving with the development of more sophisticated theoretical methods and increased computational power. The integration of these computational studies with experimental validation provides a synergistic approach to catalyst development, accelerating the discovery of novel this compound catalysts with enhanced properties for a wide range of chemical transformations. mdpi.comacs.org
Research Findings from Computational Studies
Detailed computational studies have provided valuable quantitative data on the performance of various this compound catalysts. The following table summarizes key findings from DFT calculations on the ethylene polymerization reaction catalyzed by different half-titanocene complexes. The activation energy for ethylene insertion is a critical parameter for predicting catalytic activity, with lower values generally indicating a more active catalyst.
| Catalyst Complex | Ancillary Ligand | Calculated Activation Energy for Ethylene Insertion (kcal/mol) | Reference |
|---|---|---|---|
| (η⁵-C₅Me₅)TiCl₂(O-2,6-iPr₂C₆H₃) | Phenoxy | 11.7 | mdpi.com |
| (η⁵-C₅Me₅)TiCl₂(N=CᵗBu₂) | Ketimide | 9.4 | mdpi.com |
| [Me₂Si(η⁵-C₅Me₄)(NᵗBu)]TiCl₂ | Bridged Amide | 9.9 | mdpi.com |
The data indicates that the ketimide-ligated half-titanocene exhibits the lowest activation energy for ethylene insertion, suggesting higher catalytic activity compared to the phenoxy-ligated and bridged amide analogues under the studied conditions. mdpi.com Such computational insights are invaluable for guiding the experimental synthesis and testing of new catalyst systems.
Advanced Materials Science Applications of Dicyclopentadienyltitanium Derived Systems
Precursors for Titanium-Based Nanocomposites
Dicyclopentadienyltitanium derivatives, most notably bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), serve as crucial single-source precursors for the synthesis of complex titanium-based ceramic nanocomposites. chemimpex.comresearchgate.net These materials are highly valued in industries like aerospace and automotive for their strength, light weight, and high-temperature stability. chemimpex.com The polymer-derived ceramics (PDC) route is a common method where organometallic precursors are transformed into a ceramic phase through pyrolysis.
A notable application is the synthesis of TiC-TiB₂-SiC ceramic nanocomposites. researchgate.netbohrium.com In this process, Cp₂TiCl₂ is used as the titanium source, combined with other precursors like allylhydridopolycarbosilane (AHPCS) as the SiC source and triethylamine (B128534) borane (B79455) (TEAB) as the boron source. researchgate.netbohrium.com The precursors are chemically modified to introduce boron and titanium elements into the polymer chains. researchgate.net Subsequent pyrolysis of this single-source precursor at high temperatures (e.g., 1600 °C) leads to the formation of a nanocomposite material where nanoparticles of titanium carbide (TiC) and titanium diboride (TiB₂) are embedded within a silicon carbide (SiC) matrix. researchgate.net This approach allows for a homogenous distribution of the different ceramic phases, which is critical for achieving superior mechanical and thermal properties. researchgate.net
Research findings have demonstrated that this synthetic route successfully produces TiC-TiB₂-SiC nanocomposites with high thermal stability. researchgate.net The use of this compound dichloride as a precursor is advantageous because it facilitates the introduction of titanium into a preceramic polymer backbone under relatively mild conditions. chemimpex.com
Table 1: Precursors for Titanium-Based Nanocomposites
| Nanocomposite | This compound Precursor | Other Precursors | Synthesis Method |
|---|---|---|---|
| TiC-TiB₂-SiC | Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) | Allylhydridopolycarbosilane (AHPCS), Triethylamine borane (TEAB) | Polymer-Derived Ceramics (PDC) |
Incorporation into Polymer Matrices for Enhanced Material Properties
The incorporation of this compound-derived systems into polymer matrices is a key strategy for developing advanced materials with enhanced physical and mechanical properties. These titanocene (B72419) derivatives can act as catalysts or additives in polymerization processes, leading to polymers with unique characteristics. chemimpex.comresearchgate.net
One significant area of application is in photopolymerization. Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) is used as a high-performance additive that, upon UV light activation, can initiate radical polymerization. researchgate.net It can also be part of a multi-component photoinitiating system for the visible-light-induced polymerization of resins, such as epoxides. researchgate.net For instance, a system comprising Cp₂TiCl₂, a silane (B1218182), and an onium salt can efficiently initiate polymerization under long-wavelength irradiation (λ > 400 nm), achieving high monomer conversion even in the presence of air. researchgate.net This process can also lead to the in situ formation of titanium-based nanoparticles within the polymer matrix. researchgate.net
Furthermore, the integration of titanium-oxo-clusters, which can be synthesized from titanium precursors, into polymer matrices like dimethacrylate or poly(2-hydroxyethyl methacrylate) (poly(HEMA)) has been shown to significantly improve the material's properties. acs.org The addition of these organically modified titanium clusters results in hybrid organic-inorganic polymers with enhanced thermomechanical and thermal stability. acs.org Dynamic mechanical analysis (DMA) reveals a significant increase in the storage modulus, and thermogravimetric analysis (TGA) indicates improved thermal stability, potentially due to the antioxidant effect of the titanium-oxo-clusters. acs.org
Table 2: Enhanced Polymer Properties via this compound Systems
| Polymer System | Titanium Compound Role | Enhanced Property | Research Finding |
|---|---|---|---|
| Epoxide Resins | Component of photoinitiating system (Cp₂TiCl₂) | Efficient polymerization under visible light | High monomer conversion (~100%) is achievable in aerated conditions. researchgate.net |
| Dimethacrylate-based matrix | Incorporated organically modified titanium-oxo-clusters | Thermomechanical and thermal stability | A significant increase in storage modulus and enhanced thermal stability were observed. acs.org |
Self-Assembled Titanium-Based Hybrid Materials
A frontier in materials science involves creating highly organized structures through self-assembly, and this compound compounds are proving to be valuable precursors for such materials. rsc.orgrsc.org These processes yield stable hybrid organic-inorganic materials where the two components are linked at the nanoscale through robust covalent bonds, specifically titanium-carbon (Ti-C) bonds. rsc.org
The synthesis of these materials typically involves the controlled hydrolysis of specifically designed organotitanium precursors. rsc.orgrsc.org These precursors are engineered with substituted cyclopentadienyl (B1206354) groups for stability, aromatic spacers to encourage π-stacking interactions that drive self-assembly, and alkyl groups to ensure the precursors can be isolated. rsc.org When these precursors undergo hydrolysis in a controlled manner, they form hybrid materials that are thermally stable up to 280 °C. rsc.org
The resulting materials possess an inorganic network that is not fully condensed, meaning it contains residual hydroxyl groups on the titanium atoms. rsc.org A key finding is that these hybrids exhibit variable short-range self-organization, and the nature of this organization is dependent on the shape of the organic ligands used in the precursor. rsc.orgrsc.org This tunability allows for the creation of materials with defined organic components and a homogeneous distribution of the metal throughout the material, opening up potential applications in fields like optics, electronics, and coatings. rsc.org
Table 3: Characteristics of Self-Assembled Titanium-Based Hybrids
| Precursor Design Feature | Purpose | Resulting Material Property |
|---|---|---|
| Substituted cyclopentadienyl groups | Create stable metal-cyclopentadienyl bonds | Formation of stable hybrid materials with Ti-C bonds. rsc.org |
| Aromatic spacers | Induce high self-assembly capacity via π-stacking | Variable short-range self-organization. rsc.orgrsc.org |
| Controlled hydrolysis | Formation of the inorganic network | Thermally stable materials with a non-fully condensed oxide network. rsc.org |
Applications in Specialized Functional Materials (e.g., Color Filter Dyes)
Derivatives of this compound are being explored for their utility in specialized functional materials, with a prominent example being dyes for Liquid Crystal Display (LCD) color filters. nih.govresearchgate.net Color filters are a critical component of LCDs, and the dyes used must possess high thermal stability, good solubility, and specific spectral properties. nih.govresearchgate.net
Researchers have synthesized novel green dyes for color filters based on bis(cyclopentadienyl)titanium complexes that incorporate a dithiolate ligand. nih.gov By systematically changing the substitution groups on the dithiolate ligand, the physical properties of the resulting dyes can be fine-tuned. nih.gov These titanium-based dyes exhibit maximum absorption wavelengths in the green and blue regions of the spectrum, making them suitable for green and black color applications. nih.gov
A significant finding is that these materials show very high extinction coefficient values (log ε ≥ 4.0) and possess excellent thermal stability, with thermal decomposition temperatures (Td) exceeding 240°C. nih.gov This high thermal stability is crucial for withstanding the manufacturing processes of LCD panels. nih.gov The absorption spectra of these dyes show maximum absorbing wavelengths between 427 to 430 nm and 632 to 635 nm in solution, and these shift slightly to 434 to 438 nm and 637 to 651 nm in a film state. nih.gov These properties indicate a high potential for their application not only as dyes for LCD color filters but also as additives for the black matrix. nih.govgoogle.com.na
Table 4: Properties of this compound-Based Dyes for Color Filters
| Compound Type | Application | Max. Absorption (Film State) | Thermal Stability (Td) |
|---|---|---|---|
| Bis(cyclopentadienyl)titanium complex with dithiolate ligand | Green LCD Color Filter Dyes | 434-438 nm and 637-651 nm | > 240 °C |
Methodological Advancements in Dicyclopentadienyltitanium Research
In-Situ Spectroscopic Monitoring of Reaction Pathways
The ability to observe chemical reactions as they occur in real-time is crucial for understanding their mechanisms. In the context of dicyclopentadienyltitanium chemistry, in-situ spectroscopic techniques have emerged as powerful tools for monitoring reaction progress and identifying transient species.
One prominent technique is in-situ Fourier Transform Infrared (FTIR) spectroscopy . This method allows for the continuous monitoring of changes in vibrational frequencies of reacting molecules, providing a direct window into the transformation of functional groups. For instance, in studies of polymerization reactions catalyzed by this compound derivatives, in-situ FTIR can track the consumption of monomers and the formation of the polymer backbone. rsc.org This real-time data offers kinetic profiles and mechanistic insights that are often inaccessible through traditional offline analysis. rsc.org
UV-Visible (UV-Vis) spectroscopy is another valuable in-situ technique. The formation of intermediate complexes during reactions involving this compound compounds often results in distinct color changes, which can be quantified using UV-Vis spectroscopy. For example, the reaction of bis(cyclopentadienyl)titanium dichloride with diethylaluminum chloride shows the formation of an intermediate complex with a characteristic absorption band, the decay of which can be monitored over time to understand the stability and subsequent reactions of this species. beilstein-journals.org
The table below summarizes key in-situ spectroscopic techniques and their applications in this compound research.
| Spectroscopic Technique | Application in this compound Research | Key Findings |
| In-Situ FTIR Spectroscopy | Monitoring of polymerization reactions and other functional group transformations. rsc.org | Provides real-time kinetic data and mechanistic details of reaction pathways. rsc.org |
| UV-Visible Spectroscopy | Observation of the formation and decay of colored intermediate complexes. beilstein-journals.org | Enables the study of the stability and reactivity of transient species in solution. beilstein-journals.org |
Integration of Experimental and Computational Methodologies
The combination of experimental data with computational modeling has become an indispensable strategy for a comprehensive understanding of this compound chemistry. Density Functional Theory (DFT) has emerged as a particularly powerful computational tool in this regard.
DFT calculations are employed to predict and rationalize the geometric and electronic structures of this compound complexes, as well as the energetics of various reaction pathways. acs.orgisca.me For example, DFT calculations have been successfully used to study olefin metathesis in bis-dicyclopentadienyltitanium(IV) systems, providing insights into the structures and stabilities of metallacyclobutane intermediates. acs.org The predicted geometries from these calculations often show excellent agreement with experimental structures determined by X-ray crystallography. acs.org
Furthermore, the integration of DFT with spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy has been crucial in characterizing paramagnetic titanocene(III) species. rsc.org In cases where experimental characterization is challenging, DFT calculations can help to confirm the location of unpaired electrons and interpret complex EPR spectra. rsc.org This synergistic approach provides a more robust and detailed picture than either method could achieve alone. The cohesion energy of different crystal structures of this compound dichloride has also been investigated using computational methods to determine the most thermodynamically stable form. aalto.fi
The following table highlights the synergy between experimental and computational methods in this compound research.
| Experimental Technique | Computational Method | Combined Insights |
| X-ray Crystallography | Density Functional Theory (DFT) | Validation of calculated molecular geometries and understanding of solid-state packing effects. acs.org |
| EPR Spectroscopy | Density Functional Theory (DFT) | Assignment of EPR signals and detailed understanding of the electronic structure of paramagnetic species. rsc.org |
| Reaction Kinetics | Density Functional Theory (DFT) | Elucidation of reaction mechanisms and rationalization of observed reactivity and selectivity. acs.org |
Development of Advanced Analytical Techniques for Reaction Intermediates
The identification and characterization of short-lived reaction intermediates are paramount for elucidating reaction mechanisms. In the field of this compound chemistry, significant progress has been made in developing and applying advanced analytical techniques for this purpose.
Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone technique for studying paramagnetic titanocene(III) intermediates. researchgate.netcdnsciencepub.comrsc.org The characteristic EPR spectra provide valuable information about the electronic environment of the titanium center and its coupling to neighboring nuclei. researchgate.net This has been instrumental in identifying and assigning the structures of various titanocene(III) species in solution, which are often key catalytic intermediates. researchgate.netresearchgate.net
Mass spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS) , has become a powerful tool for detecting and characterizing reactive intermediates in the gas phase. rsc.org ESI-MS has been successfully used to study the interaction of titanocene (B72419) dichloride with other molecules and to identify transient species that are difficult to observe in the condensed phase. rsc.orgnih.gov For instance, ESI-MS has provided evidence for the formation of titanated cyclodextrin (B1172386) fragment ions, indicating a covalent interaction between titanocene dichloride and β-cyclodextrin. nih.gov High-resolution mass spectrometry also plays a crucial role in confirming the composition of newly synthesized this compound complexes. caltech.edu
The table below summarizes advanced analytical techniques used for the characterization of this compound reaction intermediates.
| Analytical Technique | Type of Intermediate Studied | Information Obtained |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Paramagnetic Ti(III) species | Electronic structure, g-values, hyperfine coupling constants. researchgate.netcdnsciencepub.comrsc.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Charged and neutral reaction intermediates | Mass-to-charge ratio, elemental composition, and fragmentation patterns. rsc.orgnih.gov |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Diamagnetic organotitanium compounds | Chemical shifts provide information on the electronic environment of carbon atoms. caltech.edusioc-journal.cn |
| Cyclic Voltammetry | Redox-active titanocene species | Identification of redox states and stability of electrochemically generated intermediates. researchgate.netdiva-portal.org |
Perspectives and Future Directions in Dicyclopentadienyltitanium Research
Exploration of Novel Reactivity and Catalytic Pathways
Future research is focused on uncovering and harnessing the unique reactivity of dicyclopentadienyltitanium complexes. A significant area of exploration lies in radical chemistry, where Ti(III) species like bis(cyclopentadienyl)titanium(III) chloride, often called the Nugent-RajanBabu reagent, act as potent single-electron transfer (SET) agents. researchgate.netwikipedia.org This capability allows for the homolytic cleavage of strong chemical bonds, such as C-O bonds in epoxides, under mild conditions. nih.gov This process generates radical intermediates that can participate in a wide array of transformations, including intramolecular cyclizations and intermolecular additions, which have been successfully applied to the total synthesis of complex natural products like sesquiterpenes. wikipedia.org
The versatility of these titanium-mediated radical reactions is a key area for future development. The ability to generate radicals from substrates like epoxides, alcohols, and enones opens pathways for new carbon-carbon bond-forming reactions. wikipedia.orgnih.gov For instance, Ti(III) can induce the reductive ring-opening of epoxides, creating a carbon-centered radical that can be trapped by various acceptors or participate in cross-coupling reactions. wikipedia.orgnih.gov Research is also expanding to include other transformations such as pinacol (B44631) and McMurry couplings of aldehydes and ketones, and Barbier-type allylations. wikipedia.org A deeper understanding of the mechanisms governing these reactions, particularly the nature of the titanium species involved and the factors controlling regioselectivity and stereoselectivity, will be crucial for broadening their synthetic utility. wikipedia.orgnih.gov
Development of Sustainable and Green Synthetic Approaches
A major thrust in modern chemistry is the development of environmentally benign processes, and this compound chemistry is well-positioned to contribute significantly. espe.edu.ecacs.org this compound(III) chloride is increasingly recognized as a "green reagent" because it fulfills several principles of green chemistry. researchgate.netespe.edu.ec Titanium is one of the most abundant and non-toxic transition metals, making it a safer alternative to many heavy metals used in catalysis. espe.edu.ec
Future work will likely focus on enhancing the sustainability of processes involving these compounds. One promising avenue is the use of environmentally friendly solvents. Research has demonstrated that reduction reactions mediated by the Cp₂TiCl/H₂O system are highly effective, using water as a non-toxic, abundant hydrogen atom donor. mdpi.com This approach avoids flammable or hazardous solvents and can enable novel reactivity. mdpi.com Another key direction is the development of solvent-free synthesis methods. Mechanochemical synthesis, which involves grinding solid reagents together, has emerged as a rapid and efficient alternative to traditional solution-based methods for preparing this compound derivatives. acs.orgnih.gov This technique can reduce or eliminate the need for solvents, shorten reaction times, and sometimes provide access to compounds that are difficult to obtain from solution. acs.orgnih.gov Further exploration of catalytic cycles that minimize waste and improve atom economy remains a central goal. researchgate.netacs.org
Addressing Challenges in Polymerization Control and Stereoselectivity
This compound complexes, particularly half-sandwich (mono-cyclopentadienyl) variants, are important catalysts for olefin polymerization, most notably for producing syndiotactic polystyrene (sPS). nih.govrsc.org However, significant challenges remain in achieving precise control over the polymerization process. A key area of ongoing research is understanding the nature of the active catalytic species. There is considerable debate over the roles of neutral Ti(III) and cationic Ti(IV) species in the catalytic cycle, with evidence suggesting that Ti(III) centers are crucial for high stereoselectivity in styrene (B11656) polymerization, while Ti(IV) may be more active for ethylene (B1197577) polymerization. bohrium.comrsc.org
Future research will focus on designing new ligands to fine-tune catalyst performance. The electronic and steric properties of the ligands attached to the titanium center have a profound impact on catalytic activity, polymer molecular weight, and stereoselectivity. nih.govrsc.orgrsc.org For example, introducing electron-withdrawing groups, such as fluorine atoms, into phenoxy ligands has been shown to stabilize the active Ti(III) species, leading to higher catalytic activity and producing sPS with higher molecular weight. rsc.orgrsc.org Another significant challenge is the high cost associated with the cocatalyst, methylaluminoxane (B55162) (MAO), which is often required in large excess. rsc.org Developing highly active catalytic systems that can function with much lower amounts of MAO, or with alternative, less expensive activators, is a critical goal for the industrial viability of these processes. rsc.orgrsc.org
Interdisciplinary Research with Materials Science and Advanced Technologies
The unique properties of this compound complexes are fostering interdisciplinary research, particularly at the intersection with materials science and advanced technologies. solubilityofthings.comresearchgate.net The polymers synthesized using these catalysts, such as syndiotactic polystyrene and polydicyclopentadiene, possess valuable physical and mechanical properties, making them suitable for a range of technical applications, from electronics to advanced composites. nih.govbeilstein-journals.org
A burgeoning area of research is the use of this compound dichloride in photopolymerization. researchgate.net It can act as a high-performance additive in radical photopolymerization, a technology central to 3D printing and microelectronics manufacturing. researchgate.net Under UV or visible light, it can help overcome oxygen inhibition and initiate polymerization, enabling the rapid curing of materials. researchgate.net This opens up possibilities for creating novel polymeric materials with tailored properties for advanced manufacturing. Furthermore, these photochemical processes can lead to the in-situ formation of titanium-based nanoparticles within the polymer matrix, creating nanocomposites with unique optical or mechanical characteristics. researchgate.net The convergence of this compound chemistry with nanotechnology and materials science is expected to yield new functional materials, advanced catalysts, and innovative solutions for a variety of technological challenges. solubilityofthings.comacs.org
Q & A
Q. What are the standard synthetic procedures for dicyclopentadienyltitanium dichloride, and how can purity be ensured?
this compound dichloride (Cp2TiCl2) is typically synthesized via ligand substitution reactions. A common method involves reacting TiCl4 with cyclopentadienyl sodium (NaC5H5) in anhydrous tetrahydrofuran (THF) under inert conditions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) (>95% purity threshold) and elemental analysis . To mitigate air/moisture sensitivity, storage under argon in Schlenk flasks is critical. Replicate procedures from peer-reviewed syntheses (e.g., J. Organomet. Chem. protocols) to minimize batch variability .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Cp2Ti derivatives?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm cyclopentadienyl ligand coordination and symmetry (e.g., singlet for equivalent Cp rings).
- X-ray diffraction (XRD) : Resolves Ti–Cl bond lengths (typically 2.25–2.30 Å) and ligand geometry.
- UV-vis spectroscopy : Identifies d-d transitions (e.g., λmax ~450 nm for Cp2TiCl2).
Cross-validation with computational models (DFT) enhances structural assignments .
Advanced Research Questions
Q. How can researchers reconcile contradictory spectroscopic data for Cp2Ti intermediates in redox reactions?
Discrepancies in EPR or magnetic susceptibility data (e.g., paramagnetic Ti(III) vs. diamagnetic Ti(IV)) often arise from incomplete reaction quenching or ligand redistribution. To address this:
Q. What methodologies optimize catalytic efficiency of Cp2Ti complexes in olefin polymerization?
- Kinetic studies : Track turnover frequencies (TOF) using gas consumption rates (e.g., ethylene uptake in a Parr reactor).
- Ligand tuning : Introduce substituents (e.g., Cp’ = C5H4SiMe3) to modulate steric/electronic effects.
- DFT simulations : Calculate activation barriers for Ti–C bond formation/cleavage steps.
Benchmark against industrial catalysts (e.g., Ziegler-Natta systems) but focus on mechanistic divergence .
Q. How can thermodynamic stability of Cp2Ti hydrides be experimentally determined?
Use differential scanning calorimetry (DSC) to measure decomposition enthalpies (ΔHdec) under controlled atmospheres. Complement with variable-temperature <sup>1</sup>H NMR to observe hydride ligand exchange kinetics. For computational validation, employ Gaussian-level calculations for bond dissociation energies (BDEs) .
Q. What strategies mitigate electron-transfer ambiguities in Cp2Ti-mediated photoredox reactions?
- Transient absorption spectroscopy : Resolve excited-state lifetimes (e.g., Ti<sup>IV</sup>→Ti<sup>III</sup> transitions in picosecond regimes).
- Isotopic labeling : Use deuterated solvents to distinguish proton-coupled electron transfer (PCET) pathways.
- Cyclic voltammetry : Correlate redox potentials (E1/2) with photocatalytic activity .
Methodological Best Practices
Q. What precautions are critical for handling air-sensitive Cp2Ti compounds?
- Schlenk line/glovebox : Maintain O2/H2O levels <1 ppm during synthesis and characterization.
- Sealed NMR tubes : Use J. Young valves for air-free sample preparation.
- Quenching protocols : Neutralize residues with degassed methanol before disposal .
Q. How should researchers design reproducibility studies for Cp2Ti-based protocols?
- Document all reaction parameters (e.g., stirring rate, argon purge duration).
- Share raw datasets (e.g., crystallographic .cif files, NMR spectra) as supplementary information.
- Use IUPAC-endorsed reporting standards for organometallic syntheses .
Q. What advanced techniques elucidate Cp2Ti’s role in photocatalytic C–H activation?
- Time-resolved IR spectroscopy : Monitor Ti–H bond formation during irradiation.
- Isotopic scrambling experiments : Introduce <sup>2</sup>H or <sup>13</sup>C labels to track hydrogen atom transfer (HAT).
- Quantum yield calculations : Compare photon efficiency vs. competing pathways (e.g., radical recombination) .
Data Analysis and Contradiction Resolution
Q. How can conflicting crystallographic data for Cp2Ti adducts be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
